Methanediamine, 1-sulfonyl- (Thiourea Dioxide): Structural Dynamics and Chemical Properties
Topic: Chemical Properties and Structure of Methanediamine, 1-sulfonyl- (Thiourea Dioxide) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Properties and Structure of Methanediamine, 1-sulfonyl- (Thiourea Dioxide)
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1]
Methanediamine, 1-sulfonyl- (CAS: 4189-44-0), widely known in industrial and laboratory contexts as Thiourea Dioxide (TDO) or Formamidinesulfinic Acid , is an organosulfur compound characterized by a unique structural duality. While its systematic name suggests a sulfone structure (
), crystallographic and spectroscopic evidence confirms that it exists primarily as a zwitterionic sulfinic acid derivative in the solid state.
TDO serves as a potent, stable, and non-hygroscopic reducing agent, offering a "greener" alternative to sodium dithionite (
). Its utility spans from industrial textile bleaching to precise organic synthesis, where it facilitates the reduction of aromatic nitro groups, ketones, and organosulfur compounds under mild aqueous conditions.
Understanding the reactivity of TDO requires a deep dive into its solid-state structure versus its solution-phase behavior.
Solid-State Architecture: The Zwitterion
Contrary to the "sulfonyl" nomenclature which implies a
connectivity, X-ray diffraction studies reveal that TDO exists as formamidinesulfinic acid (). The molecule adopts a zwitterionic structure stabilized by extensive intermolecular hydrogen bonding.
C-S Bond Elongation : The
bond length is approximately 1.86 Å , significantly longer than the double bond in thiourea (1.71 Å).[1] This indicates single-bond character, supporting the zwitterionic model where the carbon is hybridized (part of a guanidinium-like cation) and the sulfur is a sulfinate anion.
Planarity : The
fragment is planar, consistent with -delocalization of the positive charge across the system.
Sulfur Geometry : The sulfur atom is pyramidal, consistent with a sulfinate group (
) bearing a lone pair.
Tautomeric Equilibrium & Activation
In aqueous solution, particularly under alkaline conditions, TDO undergoes tautomerization and hydrolysis. This transformation is the "activation switch" that releases its reducing power.
Diagram 1: Structural Tautomerism and Activation Pathway
Caption: The activation pathway of Thiourea Dioxide from its stable solid zwitterionic form to the reactive sulfoxylate species via alkaline hydrolysis.
Electron Transfer : Sulfoxylate transfers electrons to the substrate, oxidizing to sulfite (
) or sulfate.
Key Synthetic Transformations
A. Reduction of Aromatic Nitro Compounds
TDO efficiently reduces aromatic nitro groups to primary amines in aqueous alcoholic solutions.
Protocol Insight : The reaction is typically run at 80–90°C using NaOH to trigger the release of
.
Selectivity : It tolerates halides, esters, and nitriles, which might be sensitive to catalytic hydrogenation or
.
B. Reduction of Ketones
While less common than borohydride reduction, TDO can reduce ketones to secondary alcohols.
Mechanism : Likely proceeds via a Single Electron Transfer (SET) mechanism involving the
radical anion formed from sulfoxylate.
C. Organosulfur Chemistry
TDO reduces disulfides (
) to thiols () and cleaves sulfoxides to sulfides. This is particularly useful in peptide chemistry for breaking disulfide bridges under mild conditions.
Diagram 2: Synthetic Utility Map
Caption: Primary synthetic transformations facilitated by Thiourea Dioxide in organic synthesis.
Experimental Protocol: Reduction of Nitrobenzene (Example)
Objective : Selective reduction of nitrobenzene to aniline.
Preparation : Dissolve 10 mmol of nitrobenzene in 20 mL of ethanol/water (1:1 v/v).
Reagent Addition : Add 12 mmol of Thiourea Dioxide (1.2 eq). The mixture will remain a suspension.
Activation : Add 25 mmol of NaOH (2.5 eq) dissolved in minimal water dropwise. Note: The reaction is exothermic.[4]
Reaction : Heat to 80°C for 1–2 hours. The solution typically turns clear as TDO decomposes and urea forms.
Workup : Cool to room temperature. Neutralize with dilute HCl. Extract with ethyl acetate.
Validation : Monitor disappearance of the nitro peak (
) via IR or TLC.
Safety and Handling Standards
Thermal Decomposition : TDO is classified as a self-heating substance.
Critical Temperature : Decomposition begins exothermically at 126°C .[4]
Storage : Must be stored below 30°C in a dry, well-ventilated area. Avoid contact with moisture and strong alkalis during storage, as this can initiate premature decomposition.
Incompatibility :
Strong Oxidizers: Risk of fire/explosion.
Moisture: Hydrolysis leads to acidity and degradation.
References
Sullivan, R. A. L., & Hargreaves, A. (1962). The Crystal and Molecular Structure of Thiourea Dioxide. Acta Crystallographica. Link
Nakagawa, K., & Minami, K. (1972). Reduction of Organic Compounds with Thiourea Dioxide. Tetrahedron Letters. Link
Makovetskyi, V. P., et al. (2020). Thiourea Dioxide in Organic Synthesis: A Review. Journal of Sulfur Chemistry. Link
PubChem. (n.d.). Methanediamine, 1-sulfonyl- (Compound Summary). National Library of Medicine. Link
Sigma-Aldrich. (2024). Formamidinesulfinic acid Safety Data Sheet. Link
Literature review on the synthesis of Methanediamine, 1-sulfonyl- derivatives
Literature Review & Technical Guide: Synthesis of Methanediamine, 1-Sulfonyl- Derivatives Executive Summary This technical guide addresses the synthesis and application of 1-sulfonyl methanediamine derivatives , chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Literature Review & Technical Guide: Synthesis of Methanediamine, 1-Sulfonyl- Derivatives
Executive Summary
This technical guide addresses the synthesis and application of 1-sulfonyl methanediamine derivatives , chemically defined as
-sulfonylaminomethylamines (). While the parent compound "1-sulfonylmethanediamine" is often synonymous with thiourea dioxide (formamidine sulfinic acid) in industrial contexts, in pharmaceutical sciences, the term refers to the Mannich bases of sulfonamides . These scaffolds act as critical bioisosteres for peptide bonds and transition-state mimetics in protease inhibitors. This guide prioritizes the two most robust synthetic pathways: the direct Mannich condensation and the Katritzky benzotriazole-mediated transamination.
Mechanistic Underpinnings & Chemical Stability
The core structure of interest is the
aminal linkage stabilized by a sulfonyl group.
Unlike standard aminals, which are labile to hydrolysis, the electron-withdrawing nature of the sulfonyl group (
) lowers the basicity of the adjacent nitrogen. This electronic effect stabilizes the bond against spontaneous hydrolysis while maintaining sufficient reactivity for displacement reactions under controlled conditions.
Key Stability Factors:
pH Sensitivity: Stable in neutral and basic media; susceptible to acid-catalyzed hydrolysis which regenerates the sulfonamide and formaldehyde.
Steric Influence: Bulky substituents on the amine (
) significantly enhance hydrolytic stability by shielding the central methylene carbon.
Synthesis Strategy A: The Direct Mannich Condensation
The most direct route to
-sulfonyl methanediamines is the three-component Mannich reaction involving a sulfonamide, formaldehyde (or paraformaldehyde), and a secondary amine.
Catalyst: None usually required; mild acid catalysis (pTSA, 5 mol%) can accelerate the reaction with deactivated amines.
Step-by-Step Methodology:
Dissolution: Dissolve the sulfonamide in ethanol at
.
Addition: Add paraformaldehyde portion-wise until dissolved (depolymerization).
Coupling: Add the secondary amine dropwise. Reflux the mixture for 2–6 hours.
Monitoring: Monitor consumption of sulfonamide by TLC (Ethyl Acetate:Hexane 1:2).
Workup: Cool to room temperature. The product often precipitates as a crystalline solid. If not, concentrate in vacuo and recrystallize from EtOH/Water.
Limitations:
Symmetry: Works best with secondary amines. Primary amines often lead to uncontrolled polymerization or bis-substitution (
).
Yield: Variable (40–70%) due to the reversibility of the reaction.
Synthesis Strategy B: The Katritzky Benzotriazole Method (Gold Standard)
For high-precision synthesis, particularly when using valuable amines or requiring asymmetrical substitution, the Benzotriazole (Bt) methodology developed by Alan Katritzky is superior. This two-step protocol isolates a stable intermediate that can be stored and reacted on demand.
Mechanism & Workflow
Activation: Condensation of sulfonamide, formaldehyde, and benzotriazole to form
-(benzotriazol-1-ylmethyl)sulfonamide.
Displacement: Nucleophilic substitution of the benzotriazole moiety by a specific amine.
Caption: The Katritzky pathway utilizes a stable benzotriazole intermediate to ensure regioselective amine substitution.
Protocol 2: Benzotriazole-Mediated Synthesis
Step 1: Synthesis of the Bt-Linker Intermediate
Mix equimolar amounts of sulfonamide, benzotriazole, and paraformaldehyde in ethanol.
Reflux for 24 hours. The benzotriazole acts as a temporary "dummy" amine.
Cool and filter. The product,
-(benzotriazol-1-ylmethyl)sulfonamide, usually crystallizes in high yield (>85%).
Step 2: Amine Displacement
Dissolve the Bt-intermediate (1.0 equiv) in THF or Toluene.
Add the target amine (1.1 equiv).
Stir at room temperature (for aliphatic amines) or reflux (for aromatic amines) for 2–4 hours.
Purification: Wash the organic layer with 10%
to remove the displaced benzotriazole byproduct. Evaporate solvent to obtain the pure -sulfonyl methanediamine.
Advantages:
Stoichiometry Control: Eliminates bis-alkylation side products.
Versatility: Compatible with weak nucleophiles (anilines) and sterically hindered amines.
Comparative Analysis of Methods
Feature
Mannich Condensation (Method A)
Katritzky Bt-Method (Method B)
Reaction Type
One-pot multicomponent
Two-step sequential
Atom Economy
High
Moderate (Bt is a leaving group)
Yield
40–70% (Variable)
80–95% (Consistent)
Scope
Limited to reactive, secondary amines
Broad (Primary, Secondary, Aromatic)
Purification
Often requires chromatography
Crystallization / Extraction
Primary Use
High-throughput screening (HTS) libraries
Lead optimization & Scale-up
References
Katritzky, A. R., et al. (1989).[1] "Benzotriazole-assisted synthesis of monoacyl
-aminoglycines." Journal of the Chemical Society, Chemical Communications, 337.[1] Link
Katritzky, A. R., Rachwal, S. (2010). "Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems."[2] Chemical Reviews, 110(3), 1564-1610. Link
Katritzky, A. R., et al. (2007). "Synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole)." The Journal of Organic Chemistry, 72(15), 5805-5808.[3] Link
Reeves, J. T., et al. (2015). "Tris(2,2,2-trifluoroethyl)borate mediated condensation of amides/sulfonamides with carbonyls." Organic Letters, 17(10), 2442-2445. Link
PubChem. (n.d.). "Methanediamine, 1-sulfonyl- (Thiourea dioxide)." National Library of Medicine. Link
Molecular weight and physicochemical characteristics of Methanediamine, 1-sulfonyl-
Executive Summary Methanediamine, 1-sulfonyl- (CAS RN: 1758-73-2; 4189-44-0), universally recognized in industrial and academic settings as Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid (FSA) , is a highly efficien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methanediamine, 1-sulfonyl- (CAS RN: 1758-73-2; 4189-44-0), universally recognized in industrial and academic settings as Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid (FSA) , is a highly efficient, environmentally benign organosulfur reducing agent[1]. Unlike traditional reductants such as hydrazine or sodium dithionite, TDO offers a unique combination of ambient stability and potent, triggerable reducing capacity.
This whitepaper synthesizes the physicochemical characteristics, structural tautomerism, and mechanistic pathways of TDO. Furthermore, it provides self-validating experimental protocols for its use in advanced materials synthesis (e.g., graphene oxide reduction) and pharmaceutical intermediate synthesis, explaining the fundamental causality behind each procedural step.
Physicochemical Profiling & Structural Dynamics
To effectively utilize TDO in synthetic workflows, one must first understand its structural anomalies. TDO is not a simple dioxide of thiourea; the addition of oxygen fundamentally alters the carbon-sulfur bond dynamics.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics critical for experimental design[1].
Property
Value
Scientific Implication
Molecular Formula
CH₄N₂O₂S
Dictates stoichiometric calculations in redox reactions.
Molecular Weight
108.12 g/mol
Low molecular weight ensures high atom economy.
Melting Point
124–127 °C (Decomposes)
Thermal activation triggers decomposition into active species.
Aqueous Solubility
~27.0 g/L (at 20 °C)
Allows for homogeneous aqueous phase reactions.
pH (1% Aqueous)
3.5 – 5.5
Acidic nature in water stabilizes the inactive tautomer.
C–S Bond Length
1.86 Å
Unusually long (weak) bond, primed for catalytic cleavage.
Tautomerism and the 1.86 Å C–S Bond
In its crystalline state, TDO adopts a
symmetric structure. The most critical feature of this molecule is its C–S bond length of 1.86 Å [2]. For context, a standard C=S double bond in unoxidized thiourea is 1.71 Å. This elongation indicates a complete loss of double-bond character, rendering the bond highly susceptible to heterolytic cleavage.
In aqueous solution, TDO exists in equilibrium with its tautomer, formamidine sulfinic acid (FSA) . At room temperature and neutral/acidic pH, this equilibrium heavily favors the stable, unreactive state. However, the introduction of thermal energy or an alkaline shift acts as a molecular trigger, breaking the weak C–S bond to release sulfoxylic acid [S(OH)₂] —the true active reducing species[3][4].
Figure 1: Base-catalyzed tautomerization and activation pathway of Thiourea Dioxide.
Applied Experimental Workflows
As an Application Scientist, I design protocols that are not merely sequential steps, but logical, self-validating systems. The following workflows leverage the triggerable nature of TDO.
Protocol A: Green Reduction of Graphene Oxide (GO) to rGO
Traditional GO reduction relies on hydrazine, which is highly toxic and leaves unwanted C–N heteroatom impurities in the graphene lattice. TDO serves as a superior, green alternative that restores the
-conjugated network within 30 minutes, yielding a C/O ratio of ~5.9[5].
Causality Focus: We intentionally alkalinize the GO dispersion before adding TDO. If TDO is added to acidic GO, it remains in its stable tautomeric form. Pre-alkalinization ensures immediate generation of sulfoxylic acid upon TDO introduction, preventing unwanted side reactions.
Step-by-Step Methodology:
Dispersion: Disperse 100 mg of GO in 100 mL of deionized water via probe ultrasonication (500W, 30 mins) until a homogeneous brown suspension is achieved.
Alkalinization: Add 1.0 M NaOH dropwise under continuous stirring until the pH reaches 10.0. Validation: Use a calibrated pH meter; failure to reach pH 10 will stall the subsequent reduction.
Reductant Addition: Add 1.5 g of TDO powder directly to the alkaline GO dispersion.
Thermal Activation: Transfer the flask to an oil bath pre-heated to 90 °C. Stir vigorously for 30 minutes.
In-Process Validation: Observe the color transition. The dispersion will rapidly shift from light brown to deep, opaque black, confirming the restoration of the
carbon network and the successful reduction of oxygen functional groups.
Isolation: Centrifuge the black suspension at 10,000 rpm for 15 minutes. Wash the pellet three times with hot deionized water to remove the urea byproduct and residual sulfites.
Drying: Lyophilize the pellet overnight to obtain high-quality rGO powder.
Figure 2: Self-validating experimental workflow for Graphene Oxide reduction using TDO.
Protocol B: Chemoselective Reduction of Aryl-N-nitrosamines to Hydrazines
In pharmaceutical development, reducing N-nitrosamines to hydrazines without over-reducing the aromatic ring is notoriously difficult. TDO achieves this chemoselectivity flawlessly because the in situ generated sulfoxylic acid acts as a highly specific oxygen acceptor[3].
Step-by-Step Methodology:
Substrate Solvation: Dissolve 1.0 mmol of the target aryl-N-nitrosamine in 10 mL of a 1:1 Ethanol/Water mixture.
Base Catalysis: Add 2.5 mmol of NaOH to the solution. Stir for 5 minutes at room temperature.
Reduction: Add 3.0 mmol of TDO in a single portion.
Reflux: Heat the reaction mixture to 80 °C (reflux) for 2–4 hours.
In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active N-nitroso starting material spot confirms reaction completion.
Workup: Cool to room temperature, extract with Dichloromethane (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the hydrazine derivative.
Comparative Analysis of Reducing Agents
To justify the selection of TDO in scale-up operations, it must be benchmarked against industry standards.
Reductant
Active Species
Byproducts
Toxicity Profile
Primary Advantage
Thiourea Dioxide (TDO)
Sulfoxylic Acid
Urea, Sulfites
Low
High ambient stability; triggerable; green byproducts[4].
Sodium Dithionite ()
Sulfur Dioxide radical anion
Sulfates, Thiosulfates
Moderate
Rapid action, but highly unstable in air/moisture.
Hydrazine ()
Diimide / Hydrazine
Nitrogen gas
Extremely High
Leaves C-N defects in carbon lattices; severe handling hazards.
Safety, Stability, and Handling Directives
While TDO is celebrated for its "green" profile, its latent reactivity requires strict handling parameters:
Storage: Must be stored in a cool, dry environment (< 30 °C). Exposure to ambient moisture and heat will cause premature hydrolysis and a drop in redox potential.
Incompatibilities: Keep strictly segregated from strong oxidizing agents and concentrated acids. At pH < 2, TDO reacts with residual peroxides to form formamidine disulfide dihydrochloride, completely neutralizing its reducing capacity.
Decomposition Hazards: If subjected to thermal runaway (> 126 °C in solid state), TDO decomposes exothermically, releasing toxic
, , and gases.
References
Methanediamine, 1-sulfonyl- | CH4N2O2S | CID 10129919 - PubChem
National Institutes of Health (NIH)[Link]
Author: BenchChem Technical Support Team. Date: March 2026
The Reactivity Profile of Methanediamine, 1-sulfonyl- (Thiourea Dioxide): Mechanisms, Applications, and Synthetic Protocols
Executive Summary
Methanediamine, 1-sulfonyl- (IUPAC name: amino(imino)methanesulfinic acid), universally known in industrial and synthetic contexts as thiourea dioxide (TDO) or formamidine sulfinic acid (FSA), is a highly versatile and potent organosulfur reducing agent[1]. While traditionally utilized in the textile and pulp industries as a safer, non-combustible alternative to sodium dithionite, its unique reactivity profile has garnered significant attention in organic synthesis, biocatalysis, and drug development[2]. This technical guide provides an in-depth analysis of its electronic structure, tautomeric behavior, and mechanistic pathways, equipping researchers with the foundational knowledge and self-validating protocols required to leverage this reagent in complex synthetic workflows.
Electronic Structure and Tautomeric Equilibrium
The structural chemistry of TDO is defined by an unusually long C–S bond (approximately 186 pm), which is significantly longer than the typical C=S double bond found in thiourea (171 pm)[3]. Computational investigations utilizing density functional theory (DFT) reveal that TDO is best described not as a zwitterion, but as an adduct of sulfur dioxide (SO₂) with a (NH₂)₂C carbene[4].
In the solid state, TDO exists as a stable, odorless white powder stabilized by strong intermolecular hydrogen bonds[5]. However, upon dissolution in water or dimethyl sulfoxide (DMSO), it undergoes a critical tautomeric shift. The molecule equilibrates into formamidine sulfinic acid (FSA), characterized by a planar nitrogen center and the structural formula (H₂N)(HN=)C-S(=O)(OH)[3]. This tautomerization is the absolute prerequisite for its reducing capabilities.
Fig 1: Tautomerization and alkaline decomposition pathway of TDO to the active sulfoxylate anion.
Mechanistic Reactivity Profile: The Role of Sulfoxylate
The inherent reducing power of TDO is not derived from the intact molecule but from its decomposition products. Under alkaline conditions (pH > 9.5) and elevated temperatures (typically > 60°C), the FSA tautomer undergoes heterolytic cleavage to yield urea and the sulfoxylate anion (SO₂H⁻)[4].
The sulfoxylate anion is a highly reactive, potent reducing species capable of transferring electrons to a wide array of functional groups. The causality behind the requirement for alkaline pH is thermodynamically driven: the base deprotonates the sulfinic acid moiety, destabilizing the C–S bond and facilitating the extrusion of the SO₂H⁻ leaving group. If the pH is too low, the decomposition pathway alters, potentially leading to the formation of disulfide species or molecular oxygen instead of the desired reductant[4].
Applications in Drug Development and Organic Synthesis
For drug development professionals, TDO offers a controlled, odorless, and environmentally benign alternative to traditional reductants like dithiothreitol (DTT), β-mercaptoethanol, or heavy-metal-catalyzed hydrogenations[2].
Reduction of Nitroaromatics: TDO selectively reduces aromatic nitro compounds to primary amines. By strictly controlling the equivalents and temperature, the reduction can be arrested at the nitroalcohol or hydroxylamine stage, which is crucial for synthesizing specific pharmacophores[2].
Carbonyl Reduction: It effectively reduces ketones to secondary alcohols without over-reducing sensitive conjugated systems[2].
Disulfide Cleavage: In proteomics and peptide synthesis, TDO cleaves disulfide bridges in keratin and other proteins. Its mild nature minimizes unwanted β-elimination side reactions often seen with other thiols[2].
Quantitative Data: Reagent Comparison and Structural Metrics
To justify the selection of TDO over traditional reagents, the following tables summarize key comparative metrics and structural data.
Table 1: Comparative Profile of TDO vs. Sodium Dithionite
Table 2: Key Bond Lengths in Thiourea vs. Thiourea Dioxide[3]
Bond
Thiourea (pm)
Thiourea Dioxide (pm)
Mechanistic Implication
C–S
171
186
Loss of double-bond character; facilitates cleavage.
C–N
133
130
Increased double-bond character; planar nitrogen.
S–O
N/A
149
Typical for sulfonyl/sulfinyl groups.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate states and reagent viability can be confirmed during the workflow.
Protocol A: Synthesis of Thiourea Dioxide via Hydrogen Peroxide Oxidation
Causality Note: The oxidation of thiourea must be strictly temperature-controlled (< 10°C). Exceeding this temperature leads to the over-oxidation of the sulfur center and the formation of unwanted disulfide byproducts[3].
Preparation: Dissolve 12.5 g of thiourea in 100 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stir bar[2].
Thermal Control: Submerge the flask in an ice-water bath. Monitor the internal temperature until it drops below 10°C.
Oxidation: Slowly add 28 mL of 30% aqueous hydrogen peroxide (H₂O₂) dropwise using an addition funnel over 60 minutes. Maintain the internal temperature strictly below 10°C[2].
pH Monitoring: Ensure the pH remains between 3.0 and 5.0. If the pH drops below 2.0, disulfide species will form[3].
Isolation: As the reaction progresses, TDO will precipitate as a white crystalline solid due to its lower solubility (27 g/L at 20°C) compared to thiourea[2]. Filter and dry.
Validation (Indigo Titration): To validate the reducing power of the synthesized batch, dissolve a 50 mg sample in 10 mL of 0.1 M NaOH, heat to 80°C, and titrate against a standardized indigo carmine solution. Rapid decolorization confirms the generation of active sulfoxylate.
Protocol B: Reduction of Nitroarenes to Primary Amines
Causality Note: Ethanol is used as a co-solvent to solubilize the organic nitro substrate, while the aqueous NaOH provides the alkaline environment necessary to decompose TDO into the active sulfoxylate reductant.
Substrate Dissolution: Dissolve 1.0 mmol of the nitroaromatic compound in 10 mL of ethanol.
Reagent Addition: Add 3.0 mmol of TDO to the solution.
Alkaline Activation: Add 10 mL of a 2.0 M aqueous NaOH solution. The mixture will become highly alkaline (pH > 12).
Thermal Activation: Heat the reaction mixture to 80–90°C under reflux. Monitor the reaction via TLC or LC-MS. The heat drives the extrusion of SO₂H⁻, which subsequently reduces the nitro group through nitroso and hydroxylamine intermediates[2].
Workup: Once complete (typically 1–3 hours), cool the mixture to room temperature, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Perform an FT-IR analysis of the product. The disappearance of the strong N-O stretching bands (1550 and 1350 cm⁻¹) and the appearance of N-H stretching bands (3300–3500 cm⁻¹) validate the successful reduction.
Fig 2: Step-by-step experimental workflow for the reduction of nitroarenes using TDO.
Safety and Handling
While TDO is significantly safer to store than sodium dithionite, it is classified as a self-heating substance under GHS (H251)[8]. It must be stored in a cool, dry environment away from moisture and strong oxidizing agents. Extended exposure to temperatures above 50°C in the presence of moisture can trigger exothermic decomposition, releasing noxious gases including sulfur oxides (SOₓ), ammonia (NH₃), and hydrogen sulfide (H₂S)[2]. Aqueous solutions are mildly acidic (pH ~5.0 at saturation) and can be corrosive to eye tissue.
References
PubChem. "Methanediamine, 1-sulfonyl- | CH4N2O2S | CID 10129919." National Center for Biotechnology Information. Available at:[Link]
Kis, Z., Makarov, S. V., & Silaghi-Dumitrescu, R. "Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation." Journal of Sulfur Chemistry, vol. 31, no. 1, 2010, pp. 27-39. Taylor & Francis. Available at:[Link]
Wikipedia Contributors. "Thiourea dioxide." Wikipedia, The Free Encyclopedia. Available at:[Link]
Ataman Kimya. "THIOUREA DIOXIDE." Ataman Chemicals. Available at:[Link]
Nexchem. "SAFETY DATA SHEET: THIOUREA DIOXIDE." Nexchem Ltd. Available at:[Link]
Zhou, L., et al. "Study on Thiourea Dioxide's Reducing Capacity and its Reactivity with Reactive Dyes." Advanced Materials Research, Trans Tech Publications Ltd. Available at:[Link]
The Definitive Guide to the Crystal Structure Analysis of Methanediamine, 1-sulfonyl-
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of Methanediamine, 1-sulfonyl-. While specific experimental data for this compound is not widely published, this document establishes a robust framework based on well-understood principles of small molecule crystallography and extensive data from analogous sulfonamide-containing compounds. We will explore the critical steps from crystallization to structure refinement and validation, emphasizing the causal relationships between experimental choices and the quality of the final structural model. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to understand, interpret, and leverage crystal structure data for informed decision-making in the pharmaceutical pipeline.
Introduction: The Significance of Crystalline Structure in Sulfonamides
Methanediamine, 1-sulfonyl- (C₁H₄N₂O₂S) is a small organic molecule featuring a sulfonyl group attached to a methanediamine moiety. The sulfonamide functional group is a key structural feature in a wide array of pharmaceutical agents, known for a broad spectrum of biological activities. The seemingly simple arrangement of atoms in Methanediamine, 1-sulfonyl- belies a complex interplay of intermolecular forces that dictate its solid-state properties.
The crystal structure, or the ordered, repeating arrangement of molecules in a solid, is far from an academic curiosity.[1] It directly influences critical physicochemical properties of an API, including:
Solubility and Dissolution Rate: Different crystal packing arrangements can lead to significant variations in how readily a drug dissolves, which in turn affects its bioavailability.[2]
Stability: The thermodynamic stability of a particular crystal form can impact a drug's shelf-life and its propensity to transform into less desirable forms over time.[3]
Mechanical Properties: Characteristics like tabletability and flowability are governed by the crystal habit and packing, which are crucial for manufacturing and formulation.[3]
Furthermore, the phenomenon of polymorphism , where a compound can exist in multiple distinct crystal structures, presents both a challenge and an opportunity in drug development.[1][3][4] Each polymorph is, in essence, a different solid-state material with its own unique set of properties.[3][4][5] A thorough understanding and control of polymorphism are, therefore, not just recommended but are a regulatory expectation to ensure drug safety and efficacy.[5]
This guide will walk through the process of elucidating the crystal structure of a compound like Methanediamine, 1-sulfonyl-, providing both the "how" and the "why" at each stage.
Part 1: The Art and Science of Crystallization
The adage "garbage in, garbage out" is particularly apt for crystallography. The entire analysis hinges on the quality of the single crystal. A well-ordered, single crystal of sufficient size (typically 0.02-0.4 mm) is the prerequisite for a successful SC-XRD experiment.[6] Crystallization is the process of generating a solid form with a highly organized structure from a solution, melt, or vapor.[7] It is governed by the principles of nucleation, the initial formation of a stable crystalline entity, and subsequent crystal growth.[7]
Experimental Protocols for Crystallization
The primary strategy for crystallizing a small organic molecule like Methanediamine, 1-sulfonyl- is to create a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility, thus providing the thermodynamic driving force for crystallization.[7][8]
Here are several widely-used, field-proven techniques:
Slow Evaporation:
Principle: The concentration of the solute is gradually increased by the slow evaporation of the solvent.[5]
Methodology:
Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.
Store in a vibration-free environment and monitor for crystal growth over several days to weeks.
Causality: The slow rate of evaporation is crucial. Rapid evaporation often leads to the formation of many small, poorly-formed crystals or an amorphous precipitate. A slow, controlled process allows for the ordered deposition of molecules onto a growing crystal lattice.
Solvent/Anti-Solvent Vapor Diffusion:
Principle: A compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is allowed to slowly diffuse into the solution, reducing the overall solubility and inducing crystallization.[5][9]
Methodology:
Dissolve the compound in a small amount of a "good" solvent (e.g., DMSO, DMF) in a small, open vial.
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
Add a larger volume of the "anti-solvent" (e.g., water, ethanol, diethyl ether) to the bottom of the larger container, ensuring the liquid levels are below the top of the inner vial.
The more volatile anti-solvent will slowly diffuse into the good solvent, inducing crystallization.
Causality: This technique provides very fine control over the rate of supersaturation, often yielding high-quality crystals. The choice of solvents is critical and is based on the solubility profile of the compound.
Cooling Crystallization:
Principle: For compounds whose solubility is highly dependent on temperature, crystallization can be induced by slowly cooling a saturated solution.[5][9]
Methodology:
Prepare a saturated solution of the compound at an elevated temperature.
Slowly cool the solution. This can be done by transferring the container to a refrigerator or by using a programmable cooling bath for precise control.
Causality: As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization. The rate of cooling directly impacts crystal size and quality.
Part 2: From Crystal to Diffraction Pattern: The SC-XRD Experiment
Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This instrument bombards the crystal with monochromatic X-rays and records the resulting diffraction pattern.[2] This pattern contains the fundamental information about the crystal's internal structure.
The Experimental Workflow
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[2] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms and protect it from X-ray damage.[2]
Data Collection: The mounted crystal is placed in the diffractometer.[2] The instrument rotates the crystal while it is being irradiated with X-rays, and a detector (like a CCD or CMOS) records the diffraction pattern as a series of images.[2]
Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.[2] This process involves integrating the raw data, applying various corrections (e.g., for absorption), and scaling the data to produce a final reflection file.
Part 3: Building the Model: Structure Solution, Refinement, and Validation
The final reflection file does not directly provide the crystal structure. It contains a list of diffraction spots and their intensities. The crucial information that is lost during the experiment is the "phase" of the X-rays. Determining these phases is known as the "phase problem," and solving it is the key to revealing the structure.
Structure Solution and Refinement
Structure Solution: The initial positions of the atoms are determined using methods like "direct methods" or the Patterson method.[2] This provides a rough, initial model of the molecule.
Structure Refinement: This initial model is then refined using least-squares methods.[2] This is an iterative process where the atomic positions and their thermal displacement parameters are adjusted to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[2][10]
Trustworthiness: A Self-Validating System
A key aspect of modern crystallography is the use of software packages that integrate solution, refinement, and validation. Programs like SHELXL and Olex2 are industry standards.[11][12][13][14] These programs not only perform the complex calculations but also provide a suite of metrics to assess the quality and reliability of the final structure.
Key Validation Metrics:
Parameter
Description
Typical Value for a Good Structure
R1
A measure of the agreement between the observed and calculated structure factor amplitudes.
< 5%
wR2
A weighted R-factor based on the squared structure factor amplitudes.
< 15%
Goof (S)
Goodness of Fit. Should be close to 1.
~1.0
Largest Diff. Peak/Hole
The largest peaks and holes in the final difference Fourier map. Should be close to zero.
< ±0.5 e⁻/ų
These metrics, along with a clean difference electron density map, provide a high degree of confidence in the refined crystal structure.
Part 4: The Crystal Structure of Methanediamine, 1-sulfonyl-: An Analysis of Expected Intermolecular Interactions
While a specific, publicly available crystal structure for Methanediamine, 1-sulfonyl- is not available, we can predict its key structural features based on the known behavior of the sulfonamide group. The sulfonamide moiety is a potent hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the two sulfonyl oxygens).[15][16][17]
Hydrogen Bonding: The Architect of the Crystal Lattice
In the vast majority of sulfonamide crystal structures, intermolecular hydrogen bonds are the primary interactions governing the crystal packing.[18][19] For Methanediamine, 1-sulfonyl-, we can anticipate strong N-H···O=S hydrogen bonds. These interactions are highly directional and are known to form robust and predictable patterns, such as chains or dimers, which then assemble into the three-dimensional lattice.[15][19][20][21]
The presence of the additional amine group in the methanediamine moiety introduces further possibilities for hydrogen bonding, potentially leading to a complex and highly stable three-dimensional network.
History and discovery of sulfonyl-substituted methanediamines
Structural Evolution, Synthesis, and Medicinal Utility Executive Summary Sulfonyl-substituted methanediamines (specifically -aminomethyl sulfonamides and -disulfonyl methanediamines ) represent a specialized class of ami...
-aminomethyl sulfonamides and -disulfonyl methanediamines ) represent a specialized class of aminals where the central methylene carbon is flanked by nitrogen atoms, at least one of which bears a sulfonyl electron-withdrawing group (EWG). Unlike typical aliphatic aminals, which are often unstable and prone to hydrolysis, the sulfonyl group imparts unique stability and reactivity profiles.
This guide details the history, synthetic pathways, and application of these scaffolds in drug discovery. It moves beyond basic definitions to explore the Mannich-type assembly mechanisms , the use of these compounds as masked iminium ions , and their utility as peptidomimetics and prodrugs .
Part 1: Historical Genesis & Synthetic Evolution
1.1 The Post-Domagk Era and Solubilization
The discovery of sulfonyl-substituted methanediamines is inextricably linked to the "Golden Age" of sulfonamide antibiotics (1930s–1950s). Following Gerhard Domagk’s discovery of Prontosil, researchers sought to modify the sulfonamide core (
) to improve water solubility and bioavailability.
The Formaldehyde Connection: Early medicinal chemists observed that reacting sulfonamides with formaldehyde and amines (a variant of the Mannich reaction ) yielded
-aminomethyl derivatives.
The Stability Paradox: Initially dismissed as unstable intermediates, it was later discovered that the strong electron-withdrawing nature of the sulfonyl group (
) stabilized the linkage against premature hydrolysis, allowing these compounds to exist as isolable solids rather than transient species.
1.2 Modern Renaissance
In the 21st century, these scaffolds have re-emerged as:
Cysteine Protease Inhibitors: The methanediamine core acts as a non-cleavable transition state mimic.
Agrochemicals: Precursors to sulfonylurea-like herbicides.
Synthons: Reagents for the synthesis of 1,3,5-triazines and dithiazines.
Part 2: Structural Chemistry & Mechanistic Insights
The defining feature of this class is the Sulfonyl-Aminal Stabilization Effect .
In a standard aminal (
), the lone pairs on both nitrogens destabilize the central carbon, making it susceptible to acid hydrolysis. In sulfonyl-substituted variants, the sulfonyl group pulls electron density away from one nitrogen, reducing lone-pair repulsion and increasing the barrier to hydrolytic cleavage.
2.1 Mechanism of Assembly (The Sulfonamide Mannich Reaction)
The synthesis is a three-component condensation involving a sulfonamide, formaldehyde (or paraformaldehyde), and a secondary amine.
Figure 1: Mechanistic pathway for the synthesis of N-aminomethyl sulfonamides via the Mannich reaction. The sulfonamide acts as the weak nucleophile initially, or the amine reacts with formaldehyde first to form an iminium species that is intercepted by the sulfonamide anion.
Part 3: Synthetic Protocols
3.1 Protocol A: Synthesis of -(Morpholinomethyl)-4-toluenesulfonamide
This protocol demonstrates the "classic" Mannich condensation. It is robust, self-validating (product precipitates), and requires no chromatography.
Dissolution: In a 50 mL round-bottom flask, dissolve 4-toluenesulfonamide in Ethanol. Heat gently to 40°C if necessary to ensure complete solvation.
Amine Addition: Add Morpholine dropwise. The solution should remain clear.
Formaldehyde Addition: Add the Formaldehyde solution slowly over 5 minutes.
Observation: An exotherm is often observed. The reaction mixture may turn slightly cloudy.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Validation Point: Monitor via TLC (Silica, 50% EtOAc/Hexane). The starting sulfonamide spot (
) should disappear, replaced by a less polar product spot ().
Crystallization: Remove heat and allow the solution to cool to room temperature. Then, place in an ice bath for 1 hour.
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold ethanol (
) and diethyl ether ().
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Yield Expectations: 85–95% as white crystalline needles.
Melting Point: 110–112°C (Sharp melting point confirms purity).
3.2 Protocol B: Synthesis of -Methylenebis(sulfonamides)
For the synthesis of the highly stable bis-sulfonyl variant (
).
Method:
React 2 equivalents of Sulfonamide with 1 equivalent of Paraformaldehyde in concentrated sulfuric acid or acetic acid/H2SO4 mixtures.
Note: This reaction is driven by the formation of the highly electrophilic sulfonyl-iminium ion, which is trapped by a second equivalent of sulfonamide.
Part 4: Data Analysis & Stability Profiles
The utility of these compounds depends heavily on their hydrolytic stability. The table below summarizes the half-life (
) of the methylene bridge in various pH environments, highlighting why sulfonyl derivatives are superior to alkyl aminals.
Compound Class
Structure
pH 2.0 (Stomach)
pH 7.4 (Blood)
Stability Mechanism
Alkyl Aminal
< 1 min (Rapid Hydrolysis)
< 1 hour
None (Lone pair repulsion)
-Sulfonyl Aminal
2–4 hours
> 24 hours
EWG reduces N-basicity
Bis-Sulfonyl Aminal
> 48 hours
Stable
Double EWG effect
Experimental Validation of Stability:
To verify stability in your specific scaffold:
Dissolve 5 mg of compound in
-DMSO/ buffer.
Acquire proton NMR at
. Look for the methylene singlet ( ppm).
Incubate at 37°C.
Re-acquire NMR at 1h, 4h, and 24h.
Failure Mode: Appearance of free formaldehyde (or hydrate) signals and shifting of the amine peaks indicates hydrolysis.
Part 5: Applications in Drug Discovery[2]
5.1 The "Masked" Iminium Ion Strategy
These compounds act as reservoirs for iminium ions. In vivo, enzymatic or pH-dependent cleavage releases the active electrophile, which can then covalently modify target proteins (e.g., cysteine proteases).
5.2 Workflow: From Synthesis to Bioassay
The following diagram outlines the decision tree for developing these inhibitors.
Figure 2: Iterative workflow for the development of sulfonyl-methanediamine drugs, prioritizing stability validation prior to biological testing.
References
Mannich, C. & Krösche, W. (1912).[2] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. (Foundational Mannich Reaction).
Messinger, P. (1973). Sulfonylaminomethylierung von C-H-aciden Verbindungen. Archiv der Pharmazie. (Specific synthesis of sulfonyl-substituted amines).
Katritzky, A. R., et al. (1990). Benzotriazole-assisted synthesis of N,N-disubstituted aminomethanesulfonamides. Journal of Organic Chemistry. (Modern synthetic methods).
Gao, T., et al. (2011).[3] Facile Synthesis of Sulfonyl Amidines and β-Amino Sulfonyl Enamines. Synlett. (Related sulfonyl-nitrogen chemistry).
Iyer, R. P., et al. (2017). Sulfonamide-based inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents.
Solubility Profile and Stability of Methanediamine, 1-sulfonyl- (Thiourea Dioxide)
[1] Executive Summary Methanediamine, 1-sulfonyl- , widely recognized by its industrial and chemical synonym Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid , represents a critical class of organosulfur reducing agen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methanediamine, 1-sulfonyl- , widely recognized by its industrial and chemical synonym Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid , represents a critical class of organosulfur reducing agents. Unlike simple non-polar organics, this molecule exhibits a complex solubility profile driven by its zwitterionic character and tautomeric equilibrium.
This technical guide provides a definitive analysis of its solubility in polar versus non-polar solvents, elucidating the thermodynamic and structural mechanisms governing its dissolution. We address the stability challenges in aqueous media—crucial for its application in textile processing and organic synthesis—and provide a validated protocol for solution preparation.
Chemical Identity and Structural Dynamics[2][3]
To understand the solubility behavior of Methanediamine, 1-sulfonyl-, one must first analyze its solid-state and solution-phase structure. The nomenclature "Methanediamine, 1-sulfonyl-" refers to the oxidized derivative of thiourea, where the sulfur atom undergoes oxidation to a sulfinic acid moiety.
Tautomeric Equilibrium
In the crystalline state, the molecule exists predominantly as Formamidine Sulfinic Acid in a zwitterionic form. This highly polar structure dictates its insolubility in non-polar solvents and its specific reactivity in water.
CAS Number : 1758-73-2 (Primary), 4189-44-0 (Synonym)
Molecular Formula : ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The structural transformation between the thiourea dioxide form and the zwitterionic sulfinic acid form is illustrated below:
Solubility Data: Polar vs. Non-Polar Solvents
The solubility of Methanediamine, 1-sulfonyl- is strictly governed by the "like dissolves like" principle, but with a kinetic twist due to decomposition. The high polarity of the
bond and the hydrogen-bonding capability of the diamine motif render it insoluble in lipophilic media.
Quantitative and Qualitative Solubility Profile
Solvent Class
Solvent
Solubility Status
Quantitative Data (approx. @ 20°C)
Mechanistic Driver
Polar Protic
Water
Soluble
26.7 – 30.0 g/L
H-bonding, Zwitterion solvation
Polar Protic
Ethanol
Soluble
Moderate (Est. < 10 g/L)
H-bonding (weaker dielectric than water)
Polar Protic
Methanol
Soluble
Moderate
H-bonding
Polar Aprotic
DMSO
Soluble
High
Dipole-dipole, Tautomer stabilization
Polar Aprotic
Acetone
Soluble
Low to Moderate
Dipole interactions
Non-Polar
Hexane
Insoluble
Negligible
Lack of dipole interaction
Non-Polar
Benzene
Insoluble
Negligible
Inability to solvate zwitterion
Non-Polar
Diethyl Ether
Insoluble
Negligible
Weak polarity
Mechanistic Analysis
Water & Polar Solvents : The zwitterionic nature of the solid crystal lattice requires a solvent with a high dielectric constant to overcome lattice energy. Water forms extensive hydrogen bond networks with the
and groups, facilitating dissolution.
Non-Polar Solvents : Solvents like hexane or toluene lack the electrostatic capability to stabilize the charge separation in the zwitterion. Consequently, the solute-solute interactions (lattice energy) dominate over solute-solvent interactions, resulting in essentially zero solubility.
Stability and Decomposition in Solution
While soluble in water, Methanediamine, 1-sulfonyl- is thermodynamically unstable over time. It functions as a "masked" reducing agent. In aqueous solution, particularly under thermal stress or alkaline conditions, it hydrolyzes to release sulfoxylate species, which are the active reducing agents.[3]
Decomposition Pathway
The dissolution is not merely physical; it initiates a chemical cascade.
Acidic/Neutral pH (20°C) : Solution is relatively stable for hours.
Alkaline pH / Heat (>50°C) : Rapid decomposition into Urea and Sulfinic acid derivatives (active reduction phase).
Experimental Protocol: Preparation of Stable Solutions
For researchers requiring reproducible solubility data or stable stock solutions, strict control of temperature and pH is mandatory.
Protocol 1: Preparation of a Standard Aqueous Stock (approx. 0.25 M)
Objective : Create a stable solution for immediate use in reduction assays.
Solvent Preparation : Degas 100 mL of deionized water (Type I) using nitrogen sparging for 15 minutes to remove dissolved oxygen (prevents premature oxidation).
Temperature Control : Chill the water to 5°C - 10°C using an ice bath. Crucial: Solubility is lower at low temps, but stability is significantly higher.
Dissolution :
Weigh 2.7 g of Methanediamine, 1-sulfonyl- (Thiourea Dioxide).[2][6][7]
Add slowly to the chilled water under gentle magnetic stirring.
pH Adjustment (Optional) : The natural pH of the solution is slightly acidic (~4.0 - 5.5). If a neutral pH is required, add dilute NaOH dropwise immediately before use, as this triggers decomposition.
Validation : The solution should be clear and colorless. Any turbidity suggests impurities or saturation limits (if T < 5°C).
Warning : Do not store aqueous solutions for >24 hours. Fresh preparation is required for every experimental run to ensure concentration integrity.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-. Retrieved from [Link]
OECD SIDS (2001) . SIDS Initial Assessment Report for 1758-73-2 (Formamidine sulfinic acid). UNEP Publications. Retrieved from [Link]
Ataman Chemicals . Technical Data Sheet: Thiourea Dioxide. Retrieved from [Link]
Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profile of Methanediamine, 1-sulfonyl-
Executive Summary Methanediamine, 1-sulfonyl- (widely recognized in industry as Thiourea Dioxide or Formamidinesulfinic Acid) is a potent, stable organosulfur reducing agent. While it is heavily utilized in textile bleac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methanediamine, 1-sulfonyl- (widely recognized in industry as Thiourea Dioxide or Formamidinesulfinic Acid) is a potent, stable organosulfur reducing agent. While it is heavily utilized in textile bleaching, paper processing, and organic synthesis, its unique decomposition mechanics present specific toxicological and handling challenges. As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets. This whitepaper provides an authoritative analysis of the compound's structural mechanics, its cellular toxicity pathways, and field-proven, self-validating experimental protocols for laboratory assessment.
Chemical Identity & Structural Mechanics
Methanediamine, 1-sulfonyl- (CAS: 4189-44-0 / 1758-73-2) exhibits a unique tautomeric relationship. While formally named as a sulfonyl derivative of methanediamine, it exists predominantly as formamidinesulfinic acid (
) in the solid state and in acidic solutions.
From a mechanistic perspective, the compound acts as a Lewis acid-base adduct of diaminocarbene and sulfur dioxide[1]. Upon exposure to heat or alkaline conditions, the C-S bond undergoes rapid cleavage. This metal-independent decomposition releases highly reactive sulfur species, primarily the sulfoxylate radical anion (
) and dithionite[2]. Understanding this degradation pathway is critical, as it is the core driver of both its industrial reducing power and its biological toxicity[2][3].
Toxicological Profile & Mechanism of Action
The toxicological profile of Methanediamine, 1-sulfonyl- is characterized by its capacity to induce severe oxidative stress and physical tissue damage.
Acute Toxicity: The compound is harmful if swallowed, with an oral LD50 of >1400 mg/kg in rats[4]. More critically, it is fatal if inhaled as a fine aerosol or dust, demonstrating an LC50 of approximately 0.164 mg/L over a 4-hour exposure[5][6]. It causes severe skin irritation (H315) and irreversible eye damage (H318) upon contact[6].
Chronic Toxicity: Prolonged or repeated exposure is suspected of damaging fertility and causing cumulative organ damage (specifically to the liver and kidneys) due to sustained redox imbalance[6].
Mechanism of Action: The cellular toxicity of this compound is primarily mediated by its decomposition products. In physiological environments, the generation of reactive sulfur radicals depletes endogenous cellular antioxidants (such as glutathione). This redox imbalance triggers lipid peroxidation, protein denaturation, and ultimately cellular apoptosis[2][7].
Figure 1: Mechanism of cellular oxidative stress induced by the decomposition of Methanediamine, 1-sulfonyl-.
Safety Data Sheet (SDS) Core Elements
Handling Methanediamine, 1-sulfonyl- requires stringent adherence to GHS protocols due to its self-heating nature (H251) and aggressive reactivity with moisture[6][8].
Table 1: Physicochemical & Toxicological Data Summary
Parameter
Value / Description
Chemical Formula
Molecular Weight
108.12 g/mol
Appearance
White to light-yellow crystalline powder
Aqueous Solubility
~27 g/L at 20°C
Oral LD50 (Rat)
> 1400 mg/kg
Inhalation LC50 (Rat)
0.164 mg/L (4h exposure)
GHS Hazard Statements
H251 (Self-heating), H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage), H330 (Fatal if inhaled), H373 (Organ damage)
Because Methanediamine, 1-sulfonyl- degrades rapidly in aqueous media, any toxicological assessment must be treated as a self-validating system. The following protocols ensure reproducible quantification and accurate cytotoxicity profiling by accounting for the compound's chemical instability.
Causality & Validation: The rate constant of decomposition for this compound increases exponentially with pH. To prevent auto-oxidation during the chromatographic run, the mobile phase must be kept strictly acidic. This protocol is self-validating: the emergence of a secondary peak at 234.0 nm acts as an internal quality control, flagging unacceptable levels of sulfate/sulfite degradation products before biological testing[9].
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.05 M phosphate buffer and 0.05 M acetic acid (1:1 v/v). Adjust the solution to exactly pH 3.0.
Sample Preparation: Dissolve 40 mg of the test article in 100 mL of deionized water at 25°C. Analyze immediately.
Chromatography: Inject 10 µL of the sample into a C18 reversed-phase column. Monitor UV absorbance at 269.0 nm for the intact compound.
Data Validation: Establish a linear calibration curve (
) using freshly prepared analytical standards. Reject the batch for in vitro testing if the 234.0 nm degradation peak area exceeds 5% of the total area.
Protocol 2: In Vitro Cytotoxicity Assay (MTT) on HepG2 Cells
Causality & Validation: Preparing the stock solution in room-temperature media leads to premature cleavage of the C-S bond, skewing toxicity data. By preparing the stock in cold PBS immediately prior to dosing, we preserve the structural integrity of the compound. The inclusion of a vehicle control and a positive control (Hydrogen Peroxide) validates the assay's sensitivity to redox-induced cell death.
Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% atmosphere.
Reagent Preparation: Prepare a 10 mM stock of Methanediamine, 1-sulfonyl- in cold PBS (pH 7.4) immediately before use. Dilute rapidly to final concentrations (10 - 1000 µM) in complete culture media.
Exposure: Aspirate old media and treat cells with the varying concentrations for 24 hours. Include a vehicle control (PBS) and a positive control (100 µM
).
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO.
Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Figure 2: Step-by-step experimental workflow for in vitro cytotoxicity assessment of TDO.
A Guide to the Synthesis of N-Sulfonylated Methanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of N-Sulfonylated Aminals The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of N-Sulfonylated Aminals
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities.[1][2][3] The incorporation of this moiety into organic molecules can significantly alter their physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can enhance their pharmacological profile.[4] The topic of "Methanediamine, 1-sulfonyl-" suggests the N-sulfonylation of methanediamine. However, methanediamine (CH₂(NH₂)₂) is the simplest geminal diamine and is known to be highly unstable, existing only transiently in solution.[5][6] Its stabilization is typically achieved through the formation of salts, such as methanediamine dihydrochloride.[5][6]
Given the inherent instability of the methanediamine core, this guide will focus on a practical and robust approach for the synthesis of stable N-sulfonylated derivatives, specifically symmetrically N,N'-disubstituted sulfonyl methanediamines. These compounds serve as valuable scaffolds in synthetic and medicinal chemistry. The protocol detailed below is a representative example of the acid-catalyzed condensation of a sulfonamide with formaldehyde, a reliable method for constructing the N-C-N aminal linkage flanked by two sulfonyl groups.
The synthesis of N,N'-bis(arylsulfonyl)methanediamines can be efficiently achieved through the reaction of two equivalents of a sulfonamide with one equivalent of formaldehyde. This reaction is typically catalyzed by an acid, which activates the formaldehyde towards nucleophilic attack by the sulfonamide nitrogen.
The general reaction mechanism is depicted below:
Figure 1: General reaction mechanism for the acid-catalyzed synthesis of N,N'-bis(sulfonyl)methanediamine.
This protocol describes the synthesis of a representative N,N'-bis(sulfonyl)methanediamine using p-toluenesulfonamide and formaldehyde.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Amount
Moles (mmol)
p-Toluenesulfonamide
C₇H₉NO₂S
171.22
3.42 g
20
Formaldehyde (37% in H₂O)
CH₂O
30.03
0.81 mL
10
Concentrated HCl
HCl
36.46
0.5 mL
-
Ethanol (95%)
C₂H₅OH
46.07
20 mL
-
Deionized Water
H₂O
18.02
As needed
-
Experimental Procedure
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-toluenesulfonamide (3.42 g, 20 mmol) and 95% ethanol (20 mL).
Dissolution: Stir the mixture at room temperature until the p-toluenesulfonamide is completely dissolved. Gentle warming may be applied if necessary.
Addition of Reagents: To the stirred solution, add formaldehyde (0.81 mL of a 37 wt. % solution in water, 10 mmol) followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the p-toluenesulfonamide spot indicates the completion of the reaction.
Precipitation and Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted formaldehyde and HCl.
Drying: Dry the product in a vacuum oven at 60 °C overnight to yield the pure N,N'-bis(p-toluenesulfonyl)methanediamine.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization of the Product
The identity and purity of the synthesized N,N'-bis(p-toluenesulfonyl)methanediamine can be confirmed using standard analytical techniques:
¹H NMR: Expected signals include a singlet for the two methyl groups on the tosyl moieties, a triplet for the methylene bridge protons (due to coupling with the NH protons), and signals for the aromatic protons.
¹³C NMR: Will show distinct signals for the methyl carbons, the methylene carbon, and the aromatic carbons.
IR Spectroscopy: Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching should be observed.
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be present.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Reagent Handling:
Formaldehyde: Is a known carcinogen and should be handled with extreme care.
Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with caution.
Ethanol: Is flammable. Keep away from open flames and heat sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction
Extend the reflux time and monitor by TLC.
Product loss during workup
Ensure the precipitation is complete by thorough cooling. Use minimal amounts of cold solvent for washing.
Impure Product
Incomplete removal of starting materials or byproducts
Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Conclusion
This guide provides a robust and reproducible protocol for the synthesis of N,N'-bis(sulfonyl)methanediamines, stable analogues of the transient "Methanediamine, 1-sulfonyl-". The described acid-catalyzed condensation is a versatile method applicable to a range of sulfonamides, offering a gateway to a variety of N-sulfonylated aminals for further investigation in drug discovery and materials science. By understanding the principles of sulfonamide chemistry and adhering to safe laboratory practices, researchers can successfully synthesize and explore this important class of compounds.
References
Synthesis of sulfonamides from sulfinate salts and amines or anilines. (n.d.). ResearchGate. Retrieved from [Link]
Behera, P., et al. (2024). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Journal of Molecular Liquids.
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
Gao, T., et al. (2011). Facile Synthesis of Sulfonyl Amidines and β-Amino Sulfonyl Enamines under Transition-Metal-Free Conditions. Synlett, 2011(09), 1281-1284.
PubChem. (n.d.). Methanediamine, 1-sulfonyl-. National Center for Biotechnology Information. Retrieved from [Link]
Macmillan Group. (2023).
Organic Syntheses Procedure. (n.d.). Methanesulfonyl Cyanide. Retrieved from [Link]
US Patent 3574740A. (1971). Method of preparing methane sulfonamide and its derivatives.
Synthesis and Characterization of a Sulfonyl- and Iminophosphoryl-Functionalized Methanide and Methandiide. (2025).
Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydr
A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. (2021). Journal of Current Scientific Research.
BenchChem. (2025).
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). Molecules.
Wikipedia. (n.d.). Methanediamine. Retrieved from [Link]
Application Note: Optimal Reaction Conditions for Methanediamine, 1-sulfonyl- Formation
This Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the synthesis and application of Methanediamine, 1-sulfonyl- , chemically known as Thiourea Dioxide (o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the synthesis and application of Methanediamine, 1-sulfonyl- , chemically known as Thiourea Dioxide (or Formamidinesulfinic Acid), and extends to the related medicinal chemistry scaffolds of
Methanediamine, 1-sulfonyl- (CAS 4189-44-0), commonly known as Thiourea Dioxide (TDO) , is a versatile organosulfur compound existing in tautomeric equilibrium with formamidinesulfinic acid. While primarily recognized as a rigorous reducing agent in industrial applications, it serves a critical role in drug development as a chemoselective reductant for disulfides in protein chemistry and a precursor in heterocycle synthesis.
This guide provides a dual-track protocol:
Primary Protocol: High-purity synthesis of Thiourea Dioxide via controlled oxidation.
Secondary Application: Synthesis of
-sulfonyl methanediamine derivatives (Mannich bases), a relevant pharmacophore in peptidomimetic drug design often confused with the parent nomenclature.
Part 1: Scientific Foundation & Mechanism
Chemical Identity and Tautomerism
The target molecule exists as a zwitterionic species in the solid state but tautomerizes in solution. Understanding this equilibrium is vital for optimizing its reactivity as a nucleophile or reductant.
Tautomer A (Thiourea Dioxide):
Tautomer B (Formamidinesulfinic Acid):
Reaction Mechanism (Oxidation)
The formation involves the electrophilic oxidation of the sulfur atom in thiourea by hydrogen peroxide. The reaction is highly exothermic ($ \Delta H < 0 $), requiring strict thermal management to prevent decomposition into urea and sulfuric acid byproducts.
Key Pathway:
Critical Process Parameters (CPPs)
Parameter
Optimal Range
Impact on Quality
Temperature
0°C – 10°C
Critical: Temperatures >15°C promote hydrolysis to urea and sulfate, significantly lowering yield and safety.
Slight excess of peroxide ensures complete conversion; large excess risks over-oxidation.
Agitation
High Shear
Essential to prevent localized hot spots during peroxide addition.
Part 2: Experimental Protocols
Protocol A: High-Purity Synthesis of Thiourea Dioxide
For use as a reagent in downstream API synthesis.
Materials
Thiourea (99%+, crystalline)
Hydrogen Peroxide (30% w/w aqueous solution)
Ammonium Bicarbonate (Buffer/Stabilizer)
Solvent: Deionized Water
Equipment: Jacketed reactor or round-bottom flask with internal thermometer, addition funnel, and cryostat/ice bath.
Step-by-Step Procedure
Preparation of Substrate:
Dissolve 100 g of Thiourea in 700 mL of water in the reactor.
Add 1.0 g of Ammonium Bicarbonate to buffer the solution.
Cool the system to 0–5°C using an external cooling bath. Ensure internal temperature stabilizes before proceeding.
Controlled Oxidation (The Critical Step):
Load 300 g of 30% Hydrogen Peroxide into the addition funnel.
Slowly add the peroxide dropwise to the thiourea solution under vigorous stirring.
STOP RULE: If the internal temperature rises above 10°C , halt addition immediately until the temperature returns to 5°C.
Timecourse: The addition should take approximately 60–90 minutes at this scale.
Crystallization & Aging:
Once addition is complete, maintain stirring at 0–5°C for 60 minutes. The solution will become turbid as white crystals precipitate.
The product precipitates directly from the reaction matrix due to low solubility in cold water.
Isolation:
Filter the slurry rapidly through a sintered glass funnel (vacuum filtration).
Wash the filter cake twice with 50 mL of ice-cold water to remove residual urea.
Wash once with 50 mL of cold ethanol to facilitate drying.
Drying:
Dry the white crystalline powder in a vacuum desiccator over silica gel or
at room temperature.
WARNING: Do not heat above 50°C during drying; thermal decomposition is autocatalytic.
Validation:
Melting Point: 126°C (with decomposition).
Solubility: ~27 g/L in water; insoluble in non-polar solvents.
Protocol B: Synthesis of
-Sulfonyl Methanediamine Scaffolds
For Medicinal Chemistry Applications (Mannich Bases).
Context: If the target is a sulfonamide-linked aminal (drug scaffold) rather than the reagent TDO.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Workup: Cool to room temperature. The product often precipitates as a crystalline solid.
Purification: Recrystallize from Ethanol/DMF.
Part 3: Visualization & Workflows
Mechanistic Pathway & Workflow
The following diagram illustrates the parallel logic for synthesizing the Reagent (TDO) versus the Scaffold (Mannich Base).
Figure 1: Synthetic workflow distinguishing the oxidation pathway for Thiourea Dioxide formation and the condensation pathway for N-sulfonyl scaffolds.
Part 4: Troubleshooting & Safety
Safety Profile
Thermal Hazard: Thiourea Dioxide is stable at room temperature but decomposes exothermically above 126°C, releasing
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
Methanediamine, 1-sulfonyl- (CAS: 4189-44-0), widely known in the industry as thiourea dioxide (TDO) or formamidine sulfinic acid, is a highly stable, non-volatile organosulfur compound[1]. While traditionally recognized as a robust reducing agent in textile processing, its unique physicochemical properties have established it as a highly privileged reagent in modern heterocyclic synthesis[2]. This application note provides an in-depth mechanistic analysis of TDO, detailing its phase-dependent tautomerism, and offers validated protocols for its use as both an electrophilic C1 synthon and a potent hydrogen-bond donor catalyst in the synthesis of complex heterocycles.
Mechanistic Causality: The Phase-Dependent Nature of TDO
The synthetic utility of TDO is fundamentally dictated by its structural tautomerism, which is entirely dependent on its solvation state. Understanding this causality is critical for rational experimental design.
In its solid state, the compound exists as thiourea dioxide, featuring a pyramidal sulfur center that is relatively inert[3]. However, upon dissolution in water or highly polar solvents, it undergoes a critical tautomerization to aminoiminomethanesulfinic acid (AIMS) [3][4]. This tautomerization unlocks two distinct reactivity profiles:
The Electrophilic/Catalytic Pathway (Neutral/Aqueous Media): The AIMS tautomer possesses highly polarized S-O bonds. This extensive polarization makes AIMS an exceptional hydrogen-bond donor—far superior to standard thiourea—allowing it to activate carbonyl groups in multicomponent condensations[5]. Furthermore, the central carbon becomes highly electrophilic, allowing AIMS to act as a solid, non-toxic surrogate for formaldehyde (a C1 synthon) in ring-closure reactions[4].
The Reductive Pathway (Alkaline Media): When exposed to alkaline conditions (OH⁻), the C-S bond of AIMS cleaves to generate the sulfoxylate anion (HSO₂⁻), a remarkably potent reducing agent capable of reducing nitroaromatics to anilines prior to cyclization[2][4].
Activation and reaction pathways of Methanediamine, 1-sulfonyl- (TDO).
Key Applications in Heterocyclic Synthesis
Mechanochemical Synthesis of Benzimidazoles
Benzimidazoles are privileged pharmacophores found in numerous biocides, fungicides, and antitumoral agents[4]. Traditional syntheses often require toxic formaldehyde, heavy metal catalysts, or harsh refluxing in organic solvents. TDO revolutionizes this by acting as a solid C1 synthon. By employing mechanochemistry (ball milling) combined with Liquid-Assisted Grinding (LAG), researchers can force the solid-state TDO to tautomerize in situ using only catalytic amounts of water. This exposes the electrophilic carbon to nucleophilic attack by o-phenylenediamines, yielding benzimidazoles in a completely solvent-free environment[4].
Aqueous Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines exhibit broad-spectrum biological activities. TDO acts as a highly efficient, recyclable organocatalyst for their one-pot multicomponent synthesis[6]. In an aqueous medium, the AIMS tautomer forms a strong hydrogen-bonding network with the carbonyl oxygen of aromatic aldehydes. This interaction drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde, accelerating the domino Knoevenagel-Michael addition with active methylene compounds and 6-aminouracil[5][6]. Because TDO is insoluble in common organic solvents, it can be easily recovered post-reaction via simple filtration[5].
Quantitative Performance Data
The following table summarizes the comparative advantages and typical yields of TDO-mediated syntheses against traditional methodologies.
Reaction Type
Target Scaffold
Role of TDO
Solvent/Medium
Reaction Conditions
Typical Yield
Mechanochemical Cyclization
Benzimidazoles
C1 Synthon / Electrophile
Water (LAG, η = 0.44)
Ambient (Milling, 30 Hz, 60 min)
75–92%
Multicomponent Condensation
Pyrido[2,3-d]pyrimidines
Organocatalyst (H-Bond Donor)
Aqueous (H₂O)
50–80 °C, 2–4 hours
85–95%
Reductive Cyclization
Substituted Anilines / N-Heterocycles
Reducing Agent (HSO₂⁻)
Alkaline Aqueous (NaOH)
60–100 °C, 1–3 hours
70–90%
Validated Experimental Protocols
Protocol A: Mechanochemical Synthesis of Benzimidazoles via Liquid-Assisted Grinding (LAG)
Rationale: Dry milling often leads to incomplete conversion because TDO cannot readily tautomerize in the solid state. The addition of water (LAG) is the critical causal step that unlocks TDO's reactivity by driving its conversion to the active AIMS tautomer[4].
Materials:
o-Phenylenediamine derivative (1.0 mmol)
Methanediamine, 1-sulfonyl- (TDO) (1.2 mmol)
Deionized Water (250 µL)
Vibratory ball mill with 10 mL stainless steel jars and milling balls.
Step-by-Step Procedure:
Preparation: Charge a 10 mL stainless steel milling jar with o-phenylenediamine (1.0 mmol) and TDO (1.2 mmol).
LAG Activation: Add exactly 250 µL of deionized water to the solid mixture. (Note: This specific volume achieves an η ratio of ~0.44 µL/mg, which provides optimal shear force while enabling tautomerization).
Milling: Secure the jar in the vibratory ball mill and grind at a frequency of 30 Hz for 60 to 90 minutes at ambient temperature.
Self-Validation Checkpoint 1: Open the jar. The physical state of the mixture should be a slightly damp, cohesive powder. If it has become a liquid paste, the η ratio was too high, which dampens the mechanical shear forces necessary for the reaction.
Isolation: Extract the crude mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (typically Hexane/EtOAc) to yield the pure benzimidazole derivative.
Mechanochemical workflow for benzimidazole synthesis using TDO.
Protocol B: Aqueous Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diones
Rationale: The aqueous medium is mechanistically essential. Water stabilizes the AIMS tautomer, allowing its extensive hydrogen-bonding network to activate the carbonyl groups of the aromatic aldehydes, drastically lowering the activation energy for Knoevenagel condensation[5][6].
Materials:
Aromatic aldehyde (1.0 mmol)
6-Amino-1,3-dimethyluracil (1.0 mmol)
Active methylene compound (e.g., malononitrile) (1.0 mmol)
Reaction Assembly: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and malononitrile (1.0 mmol) in 5 mL of deionized water.
Catalyst Addition: Add 10 mol% of TDO to the heterogeneous mixture.
Heating: Stir the reaction mixture at 50 °C.
Self-Validation Checkpoint 2: Monitor the reaction visually and via TLC. The initial heterogeneous suspension will gradually transition into a distinct, dense colored precipitate as the highly conjugated pyrimidine derivative forms (typically within 2 to 4 hours).
Product Isolation: Once TLC indicates complete consumption of the aldehyde, cool the mixture to room temperature. Filter the precipitated solid and wash thoroughly with cold water and hot ethanol to remove unreacted starting materials.
Catalyst Recovery: The aqueous filtrate contains the dissolved TDO catalyst. The water can be evaporated under reduced pressure to recover the TDO, which can be reused for up to three subsequent runs with minimal loss of catalytic activity[5].
References
1.[1] PubChem. "Methanediamine, 1-sulfonyl-". National Institutes of Health.
2.[2] Benchchem. "Thiourea Dioxide Reagent | CAS 1758-73-2".
3.[4] Preprints.org. "Mechanochemistry Frees the Thiourea Dioxide (TDO) from the 'Veils' of the Solvent, Exposing All Its Reactivity".
4.[6] Taylor & Francis. "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review".
5.[5] Taylor & Francis. "An appropriate one-pot synthesis of 3,4-dihydropyrano[c]chromenes and 6-amino-5-cyano-4-aryl-2-methyl-4H-pyrans with thiourea dioxide as an efficient, reusable organic catalyst in aqueous medium".
6.[3] ResearchGate. "An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid".
Application Notes & Protocols: A Researcher's Guide to Solvent Selection for Reactions Involving Methanediamine, 1-sulfonyl- and its Derivatives
Abstract The nomenclature "Methanediamine, 1-sulfonyl-" suggests a class of reagents at the intersection of formaldehyde chemistry and sulfonamide reactivity. These structures are pivotal as precursors to N-sulfonylimine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The nomenclature "Methanediamine, 1-sulfonyl-" suggests a class of reagents at the intersection of formaldehyde chemistry and sulfonamide reactivity. These structures are pivotal as precursors to N-sulfonylimines, a cornerstone class of electrophiles in modern organic synthesis. The success of reactions generating or utilizing these intermediates is critically dependent on the astute selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices. We will move beyond simple listings of solvents to explore the causal relationships between solvent properties and reaction outcomes, including yield, selectivity, and kinetics. Detailed, field-proven protocols are provided to illustrate these principles in practice.
The term "Methanediamine, 1-sulfonyl-" (CAS 4189-44-0) can be interpreted as aminomethanesulfonamide or, more broadly, as a synthon for N-sulfonylated methylene species. Methanediamine (CH₂(NH₂)₂) itself is the simplest geminal diamine, often transient in solution but serving as a stable formaldehyde equivalent in its salt forms.[1][2] When combined with a sulfonamide moiety (R-SO₂-), the resulting structure becomes a potent precursor for generating N-sulfonylimines (R'-CH=NSO₂R) in situ. These imines are highly valuable electrophiles due to the electron-withdrawing nature of the sulfonyl group, which activates the C=N bond for nucleophilic attack.
The critical role of the solvent in these transformations cannot be overstated. The solvent is not merely a medium for dissolution but an active participant that influences:
Reagent Solubility and Concentration: Ensuring all components are in the solution phase for reaction.
Reaction Kinetics: Stabilizing or destabilizing transition states.
Chemical Equilibrium: Particularly in condensation reactions where water is a byproduct.
Stability of Intermediates: Preventing the decomposition of sensitive species like N-sulfonylimines.
Reaction Pathway: Dictating the course of the reaction, for example, by favoring substitution over elimination.[3]
This guide will provide the foundational principles and practical protocols to navigate the complex landscape of solvent selection for this important class of reactions.
The Scientific Pillars of Solvent Selection
An optimal solvent choice is grounded in a deep understanding of the interplay between the solvent's physical properties and the chemical characteristics of the reactants, intermediates, and products.
Understanding the Key Players
Sulfonamides (e.g., Methanesulfonamide, p-Toluenesulfonamide): These are typically crystalline, polar solids with moderate to low solubility in nonpolar solvents.[4][5] The N-H protons are weakly acidic, and the molecule can act as both a hydrogen bond donor and acceptor. Their nucleophilicity is generally weak, often requiring base activation or elevated temperatures for reactions.[6]
Formaldehyde and its Surrogates: Formaldehyde is a highly reactive gas. In practice, it is used as an aqueous solution (formalin), a solid polymer (paraformaldehyde), or via surrogates like dimethoxymethane or even dimethyl sulfoxide (DMSO) under specific conditions.[7][8] The choice of formaldehyde source dictates the initial solvent compatibility.
N-Sulfonylimines (R-CH=NSO₂R'): These are the key electrophilic intermediates. Their stability is a major concern, as they can be susceptible to hydrolysis or polymerization. They are generally more soluble in organic solvents than their parent sulfonamides.
Bases and Catalysts: Common bases include organic amines (triethylamine, pyridine) and inorganic carbonates (K₂CO₃, Cs₂CO₃).[3] Their solubility and basicity can be significantly modulated by the solvent. Lewis or Brønsted acids are also used as catalysts.
Critical Solvent Properties and Their Mechanistic Impact
Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species.
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and large dipole moments. They are excellent at solvating cations while leaving anions relatively "bare" and highly nucleophilic. They are ideal for Sₙ2-type reactions but their high boiling points can complicate product isolation.
Polar Protic Solvents (Water, Alcohols): These solvents readily solvate both cations and anions through hydrogen bonding. While excellent for dissolving salts, their acidic protons can quench strong bases or organometallic reagents, and they can act as competing nucleophiles.
Nonpolar Solvents (Toluene, Hexane): These are poor solvents for polar sulfonamides and inorganic bases but are ideal for reactions where water removal is necessary via azeotropic distillation.[6]
Proticity (Hydrogen Bond Donating Ability):
Aprotic Solvents (DCM, THF, Toluene): Lack acidic protons. They are the preferred choice for reactions involving strong bases, organometallics, or moisture-sensitive reagents.
Protic Solvents (Methanol, Ethanol): Can participate in the reaction mechanism, for example, by protonating a carbonyl to increase its electrophilicity. However, they can also inhibit reactions by strongly solvating nucleophiles.
Application Focus: Solvents for Key Transformations
Reaction Type 1: The Formation of N-Sulfonylimines
The most common route to N-sulfonylimines is the direct condensation of a sulfonamide with an aldehyde. This is an equilibrium-limited reaction where the removal of the water byproduct is crucial to drive the reaction to completion.[6]
Causality Behind Solvent Choice: The primary challenge is managing the water byproduct. Therefore, the solvent choice is dictated by the strategy used for water removal.
dot
Caption: Solvent selection workflow for N-sulfonylimine synthesis.
Data Presentation: Solvent Suitability for N-Sulfonylimine Formation
Solvent
Type
Boiling Point (°C)
Key Advantages
Considerations & Rationale
Toluene
Nonpolar Aprotic
111
Forms an azeotrope with water for easy removal via Dean-Stark trap; relatively inert.
Ideal for driving equilibrium-limited condensations. Requires higher temperatures.
Dichloromethane (DCM)
Polar Aprotic
40
Excellent solubility for many organic compounds; low boiling point simplifies workup.
Does not form an azeotrope with water; requires a chemical dehydrating agent (e.g., MgSO₄). Best for acid-catalyzed reactions at lower temperatures.
Acetonitrile (ACN)
Polar Aprotic
82
Good solvating power for polar reactants like sulfonamides.
Can be challenging to render completely anhydrous. Suitable for reactions not requiring strict water removal.
Dimethyl Carbonate (DMC)
Polar Aprotic
90
Considered a "green" and recyclable solvent; effective with dehydrating agents.[6]
An environmentally benign alternative to DCM or toluene for some applications.
None (Solvent-Free)
N/A
N/A
Environmentally friendly ("green chemistry"); rapid reaction rates with microwave irradiation.[9]
Requires thermally stable reactants; product isolation may involve trituration or chromatography.
Reaction Type 2: Nucleophilic Additions to N-Sulfonylimines
Once formed, N-sulfonylimines are potent electrophiles for various transformations, including cycloadditions and additions of organometallic reagents.[10]
Causality Behind Solvent Choice: The solvent must be completely inert to the highly reactive nucleophile (e.g., Grignard reagent, organolithium) and should not coordinate too strongly to Lewis acid catalysts, if used.
dot
Caption: General workflow for nucleophilic additions to N-sulfonylimines.
Data Presentation: Solvent Suitability for Reactions of N-Sulfonylimines
Solvent
Type
Key Advantages
Common Applications & Rationale
Tetrahydrofuran (THF)
Polar Aprotic (Ethereal)
Excellent for organometallic reagents; good solvating power; wide temperature range.
Gold Standard for Grignard/Organolithium Additions. The ether oxygen solvates the Li⁺ or Mg²⁺ cation, preventing reagent aggregation and increasing reactivity. Must be anhydrous.
Dichloromethane (DCM)
Polar Aprotic
General purpose, inert, dissolves a wide range of substrates; easy to remove.
Friedel-Crafts type reactions, Cycloadditions. [10] Its non-coordinating nature is ideal for reactions catalyzed by Lewis acids.
Toluene
Nonpolar Aprotic
Higher boiling point allows for reactions requiring heat; inert.
Diels-Alder reactions, reactions requiring higher temperatures. Less likely to coordinate to catalysts than THF.
N,N-Dimethylformamide (DMF)
Polar Aprotic
High solvating power for salt-like intermediates.
Reactions involving inorganic salts or charged intermediates. [11][12] Its high boiling point can be a disadvantage.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the choices made.
Protocol 1: Catalyst-Free Synthesis of N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide
This protocol demonstrates an efficient, environmentally friendly condensation using a dehydrating agent in a green solvent.[6]
Objective: To synthesize an N-sulfonylimine via direct condensation, using a solid dehydrating agent to drive the reaction.
Materials:
p-Toluenesulfonamide (1.71 g, 10 mmol)
p-Anisaldehyde (1.36 g, 1.23 mL, 10 mmol)
Neutral Alumina (Al₂O₃) (5 g, activated)
Dimethyl Carbonate (DMC), anhydrous (40 mL)
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate.
Methodology:
Setup: To the 100 mL round-bottom flask, add p-toluenesulfonamide, p-anisaldehyde, activated neutral alumina, and a magnetic stir bar.
Solvent Addition: Add 40 mL of anhydrous dimethyl carbonate to the flask.
Reaction: Attach the reflux condenser and heat the mixture to 110 °C with vigorous stirring.
Causality Check: The high temperature is required to overcome the activation energy for the condensation, and DMC's boiling point is suitable. The alumina chemically traps the water byproduct, shifting the equilibrium towards the product.[6]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the alumina, washing the filter cake with a small amount of DCM.
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is typically of high purity and can be further purified by recrystallization from ethanol to yield white crystals.
Protocol 2: Aza-Michael Addition to a Morita-Baylis-Hillman Adduct
This protocol illustrates the formation of a tertiary dihydroquinoline sulfonamide, where the solvent must facilitate both the initial nucleophilic attack and the subsequent cyclization.[12][13]
Objective: To synthesize Ethyl 1-(methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate.
Materials:
Methanesulfonamide (95 mg, 1.0 mmol)
MBH Acetate (derived from ethyl acrylate and 2-fluoro-5-nitrobenzaldehyde) (283 mg, 1.0 mmol)
Schlenk flask or oven-dried vial with a magnetic stir bar.
Methodology:
Setup: Under an inert atmosphere (e.g., Nitrogen), add methanesulfonamide and anhydrous K₂CO₃ to the reaction vessel.
Solvent & Reagent Addition: Add 1 mL of anhydrous DMF and stir the suspension. In a separate vial, dissolve the MBH acetate in 1 mL of anhydrous DMF. Add the MBH acetate solution to the sulfonamide suspension.
Causality Check: DMF is an excellent choice here. Its high polarity stabilizes the anionic sulfonamide intermediate generated by the K₂CO₃ base, facilitating the initial aza-Michael addition.[12] It also effectively dissolves all reactants.
Reaction: Stir the reaction vigorously at room temperature (approx. 23 °C) for 2 hours.
Monitoring: Monitor the consumption of the MBH acetate starting material by TLC.
Workup: Upon completion, pour the reaction mixture into 20 mL of cold water. A precipitate should form.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting white solid, Ethyl 1-(methylsulfonyl)-6-nitro-1,2-dihydroquinoline-3-carboxylate, is often pure enough for subsequent steps.[13]
Safety and Handling
Solvents: Always handle organic solvents in a well-ventilated fume hood. Be aware of the specific hazards of each solvent (e.g., flammability of THF and Toluene, toxicity of DCM and DMF).
Reagents: Sulfonyl chlorides are corrosive and lachrymatory.[14] Formaldehyde is a known carcinogen. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Reactions: Reactions involving organometallics are highly exothermic and moisture-sensitive; they must be performed under an inert atmosphere with strict temperature control.
References
Zhang, L., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-. Available from: [Link]
Naik, S., et al. (2015). N-sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Available from: [Link]
Wang, Y., et al. (2024). Synthesis of N-Sulfinyl Sulfoximines from 5-(Sulfoximido)dibenzothiophenium Triflates and Sodium Sulfinates. The Journal of Organic Chemistry. Available from: [Link]
Li, Z., et al. (2016). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry. Available from: [Link]
El Abed, D., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances. Available from: [Link]
Varma, R. S., & Kumar, D. (1999). Solvent-Free Synthesis of N-Sulfonylimines Using Microwave Irradiation. Tetrahedron Letters. Available from: [Link]
Wang, S., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. National Institutes of Health. Available from: [Link]
Scilit. A convenient preparation of aliphatic and aromatic N-sulfonylimines mediated by sulfamic acid in aqueous media. Available from: [Link]
Acree, Jr., W.E. (Ed.). IUPAC-NIST Solubility Data Series. 99. Sulfonamides in Binary Solvent Mixtures. Available from: [Link]
Zhang, J., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules. Available from: [Link]
ResearchGate. Advances in the Synthesis of N-Sulfonyl Amidines | Request PDF. Available from: [Link]
Martin, A., et al. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available from: [Link]
De Figueiredo, R. M. (2024). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
Al-Rawi, J. M. A., & Yousif, N. M. (2006). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules. Available from: [Link]
Li, Z., et al. (2023). N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. Chemical Science. Available from: [Link]
Pitre, S. P., & McTiernan, C. D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. National Institutes of Health. Available from: [Link]
Akaji, K., & Kiso, Y. (1997). Met sulfonium formation induced from the reaction between formaldehyde and anisole. ResearchGate. Available from: [Link]
Tummatorn, J., & Dudley, G. B. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. Available from: [Link]
Tummatorn, J., & Dudley, G. B. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available from: [Link]
Al-Rawi, J. M., & Yousif, N. M. (2006). Novel reaction of N,N'-bisarylmethanediamines with formaldehyde. Synthesis of some new 1,3,5-triaryl-1,3,5-hexahydrotriazines. PubMed. Available from: [Link]
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2004). Synthesis of some novel sulfonyl ester derivatives derived from D-mannitol. ResearchGate. Available from: [Link]
R.S.C. Publishing. A simple, efficient and green protocol for the N-sulfonylation of amines. Available from: [Link]
Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research. Available from: [Link]
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available from: [Link]
Wikipedia. Methanesulfonamide. Available from: [Link]
Microwave-assisted synthesis methods for Methanediamine, 1-sulfonyl-
Application Note: Microwave-Assisted Synthesis of Methanediamine, 1-sulfonyl- Introduction & Mechanistic Causality Methanediamine, 1-sulfonyl- (systematically known as thiourea dioxide or TDO) is a highly valuable reagen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Methanediamine, 1-sulfonyl-
Introduction & Mechanistic Causality
Methanediamine, 1-sulfonyl- (systematically known as thiourea dioxide or TDO) is a highly valuable reagent, functioning both as a robust, eco-friendly reducing agent and a versatile electrophile in heterocyclic synthesis[1]. The conventional synthesis of this compound relies on the direct oxidation of thiourea using aqueous hydrogen peroxide. However, this transformation presents a significant thermodynamic challenge: the oxidation is highly exothermic.
In standard batch reactors, poor heat mass transfer inevitably leads to localized thermal hot spots. The decomposition of thiourea oxides follows first-order kinetics that accelerate rapidly with elevated temperatures and alkaline pH[2]. Consequently, these hot spots drive the over-oxidation and thermal degradation of the target compound into unwanted urea and sulfate byproducts[3].
To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. A common misconception is that microwave irradiation is solely used to heat reactions. In reality, the true advantage of MAOS lies in the direct, volumetric dielectric heating of polar molecules[4]. When coupled with simultaneous active cooling (e.g., compressed gas cooling jackets), MAOS allows continuous microwave energy input to overcome the activation barrier of the oxidation steps, while the active cooling instantly dissipates the bulk exothermic heat. This precise thermal management prevents thermal runaway, ensuring high chemoselectivity and yield.
Quantitative Data Presentation
The implementation of MAOS fundamentally alters the reaction profile compared to traditional batch methods. The table below summarizes the quantitative improvements achieved by utilizing dielectric heating coupled with active cooling.
Parameter
Conventional Batch Oxidation
Microwave-Assisted Synthesis (MAOS)
Reaction Time
120 - 240 minutes
5 - 10 minutes
Thermal Management
Poor (Prone to localized hot spots)
Excellent (Volumetric heating + Active cooling)
Chemoselectivity
Moderate (Over-oxidation common)
High (Strictly controlled oxidation)
Yield (%)
65 - 75%
> 90%
Primary Byproducts
Urea, Sulfates
Minimal (< 2%)
Experimental Workflow Visualization
The following diagram illustrates the controlled reaction pathway, highlighting how active cooling intercepts the degradation pathway.
Figure 1: Microwave-assisted oxidation workflow of thiourea to Methanediamine, 1-sulfonyl-.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in physical and optical checks are integrated into each step to ensure the reaction proceeds correctly without the need for immediate off-line chromatographic analysis.
Reagents & Equipment:
Thiourea (99% purity)
Hydrogen Peroxide (30% w/w aqueous solution)
Deionized Water & Absolute Ethanol (Ice-cold)
Microwave Synthesizer with dynamic power modulation and active gas cooling (e.g., Anton Paar Monowave or CEM Discover).
Step 1: Pre-Reaction Assembly
Action: Dissolve 10 mmol of thiourea in 5 mL of deionized water in a 10 mL microwave-transparent quartz vial. Place the vial in an ice bath and add 22 mmol of 30% H2O2 dropwise.
Causality: The slight stoichiometric excess of H2O2 ensures complete conversion through the transient thiourea monoxide intermediate. The initial ice bath prevents premature, uncontrolled oxidation before the mixture is placed in the precisely controlled microwave cavity.
Self-Validating Check: The mixture must remain clear and colorless upon addition. Any immediate effervescence indicates trace transition-metal contamination catalyzing the disproportionation of H2O2. The absence of gas evolution validates reagent purity and system readiness.
Step 2: Microwave-Assisted Oxidation
Action: Seal the vial with a pressure-rated cap and place it in the microwave cavity. Program the reactor to maintain a constant temperature of 15 °C with active cooling engaged continuously. Apply a maximum microwave power limit of 50 W for a hold time of 5 minutes.
Causality: The microwave field selectively activates the polar H2O2 and thiourea molecules, accelerating the kinetics of the oxidation[4]. Simultaneously, the active cooling removes the bulk exothermic heat of the reaction, preventing the degradation of Methanediamine, 1-sulfonyl- into urea and sulfate[3].
Self-Validating Check: Monitor the instrument's in-line IR temperature and power output graphs. The power output should fluctuate (e.g., dropping to 5–10 W, then pulsing) while the temperature remains strictly flat at 15 °C. This dynamic power modulation validates that the exothermic reaction is actively occurring and being successfully neutralized by the cooling system.
Step 3: Isolation and Purification
Action: Remove the vial, transfer the reaction mixture to an external ice bath, and rapidly add 10 mL of absolute cold ethanol. Filter the resulting precipitate under a vacuum and wash twice with 5 mL portions of cold ethanol. Dry under a vacuum.
Causality: Methanediamine, 1-sulfonyl- is practically insoluble in cold ethanol, whereas unreacted thiourea, trace intermediates, and water remain highly soluble in the hydroalcoholic filtrate.
Self-Validating Check: The immediate formation of a dense, white crystalline precipitate upon the addition of ethanol serves as a visual validation of successful synthesis. Furthermore, the final dried product should be completely odorless; a lingering sulfurous odor indicates incomplete oxidation and the presence of unreacted thiourea.
Source: nih.gov
URL: [Link]4] Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry
Source: mdpi.com
URL: [Link]3] Title: Molecular mechanism of the metal-independent production of hydroxyl radicals by thiourea dioxide and H2O2
Source: pnas.org
URL: [Link]2] Title: Oxidation and Decomposition Kinetics of Thiourea Oxides
Source: acs.org
URL: [Link]
Application Note: Scalable Production of Methanediamine, 1-sulfonyl- (Thiourea Dioxide)
Executive Summary Methanediamine, 1-sulfonyl- (CAS: 4189-44-0), industrially known as Thiourea Dioxide (TDO) or Formamidinesulfinic acid (CAS: 1758-73-2), is a potent, stable organosulfur reducing agent. While historical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methanediamine, 1-sulfonyl- (CAS: 4189-44-0), industrially known as Thiourea Dioxide (TDO) or Formamidinesulfinic acid (CAS: 1758-73-2), is a potent, stable organosulfur reducing agent. While historically utilized in textile bleaching and vat dyeing, its application in pharmaceutical synthesis has surged due to its ability to selectively reduce ketones, imines, and nitro groups under mild aqueous conditions without the heavy metal waste associated with hydride reagents.
This guide details the scalable production of high-purity Methanediamine, 1-sulfonyl- via the controlled oxidation of thiourea. It addresses the critical thermodynamic challenges—specifically the high exothermicity and thermal instability of the product—by comparing optimized batch protocols with a superior continuous flow methodology.
Chemical Identity & Mechanistic Insight
Nomenclature and Structure
The user-specified term "Methanediamine, 1-sulfonyl-" refers to the sulfone tautomer of the compound. In solution, it exists in equilibrium with its sulfinic acid form (Formamidinesulfinic acid).
The synthesis involves the twofold oxidation of the sulfur atom in thiourea by hydrogen peroxide. The reaction is highly exothermic (
), necessitating rigorous thermal control to prevent the decomposition of the product into urea and sulfuric acid.
Reaction Equation:
Visualizing the Pathway
The following diagram illustrates the oxidation pathway and the tautomeric equilibrium critical for its reactivity.
Figure 1: Reaction pathway showing stepwise oxidation and tautomeric equilibrium. Note the thermal instability leading to decomposition.
Critical Safety Protocol (Read Before Proceeding)
Hazard Class 4.2: Substances Liable to Spontaneous Combustion.
Thiourea dioxide is stable when dry and cool but decomposes exothermically above 126°C or upon contact with moisture/heat, releasing toxic
and ammonia gas.
Thermal Runaway Risk: The synthesis reaction is vigorously exothermic. Accumulation of unreacted peroxide due to poor mixing or inadequate cooling can lead to a runaway explosion.
Peroxide Handling: Never mix solid thiourea directly with concentrated
without a solvent. Always add peroxide slowly to the thiourea slurry.
Storage: Store below 30°C in a dry environment. Do not store near reducing agents or strong bases.
Best for: Initial screening and gram-scale production.
Reagents:
Thiourea (99% purity): 76.1 g (1.0 mol)
Hydrogen Peroxide (35% w/w aq.): 200 g (~2.05 mol)
Water (Deionized): 500 mL
Ammonium Bicarbonate (Buffer): 1.0 g (Optional, stabilizes pH ~4-5)
Protocol:
Slurry Preparation: In a 1L jacketed glass reactor equipped with an overhead mechanical stirrer and internal temperature probe, suspend 76.1 g of thiourea in 500 mL of water. Cool the slurry to 0–5°C using a cryostat.
Controlled Addition: Load the hydrogen peroxide into a pressure-equalizing dropping funnel. Add the peroxide dropwise to the vigorously stirred slurry.
Critical Parameter: Adjust addition rate so the internal temperature never exceeds 10°C .
Timeframe: Addition typically takes 60–90 minutes.
Reaction: Post-addition, maintain stirring at 0–5°C for 30 minutes. The mixture will thicken as the product precipitates.
Crystallization: The product is less soluble than the starting material. Allow the slurry to stand at 0°C for 1 hour to maximize yield.
Filtration: Filter the white crystalline solid using a chilled Buchner funnel.
Washing: Wash the cake immediately with 2 x 50 mL ice-cold water, followed by 1 x 50 mL cold ethanol (to aid drying).
Drying: Dry under vacuum (10 mbar) at 40°C for 12 hours. Do not exceed 50°C.
Best for: Safety, scalability, and consistent quality. Eliminates heat accumulation risks.
Concept:
Using a continuous flow reactor allows for excellent heat transfer (high surface-area-to-volume ratio), permitting faster reaction times and safer handling of the exotherm.
Equipment Setup:
Pump A: Aqueous Thiourea solution (saturated, ~130 g/L at 25°C).
Pump B: Hydrogen Peroxide (30-35%).
Reactor: PFA or Stainless Steel coil reactor (10-20 mL volume) submerged in a cooling bath (-5°C).
Mixer: T-mixer or Static Mixer (PEEK/PTFE).
Flow Protocol:
Feed Preparation:
Feed A: Dissolve Thiourea in water.[3][4] (Note: Solubility is limiting; heating Feed A lines to 30°C prevents clogging, but cool immediately upon mixing).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Methanediamine, 1-sulfonyl- (Thiourea Dioxide) in Pharmaceutical Intermediate Design
Executive Summary
Methanediamine, 1-sulfonyl- (CAS 4189-44-0), universally recognized in process chemistry as Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid , represents a critical reagent in the design of nitrogenous pharmaceutical intermediates. While its nomenclature suggests a sulfonyl-substituted diamine scaffold, its chemical behavior is defined by its tautomeric equilibrium between the zwitterionic sulfonyl form and the sulfinic acid form.
This guide focuses on its dual-application utility in drug development:
As a Guanylating Scaffold Builder: A potent, non-toxic alternative to S-methylisothiourea for constructing guanidine moieties (common in antihistamines, antivirals, and arginine mimetics).
As a Chemoselective Reducing Agent: A "green" reductant for converting ketones to alcohols and reducing disulfides in peptide synthesis without metal catalysts.
Chemical Identity & Mechanistic Insight
To effectively utilize this reagent, one must understand its active species in solution. It does not act as a stable "methanediamine" linker but rather as an activated electrophile (for guanylation) or a hydride-transfer equivalent (for reduction).
Common Name: Thiourea Dioxide (TDO), Aminoiminomethanesulfinic acid.
Active Tautomer: In basic aqueous solution, TDO hydrolyzes to generate the sulfinate anion, which is the active reducing species. In organic solvents with amines, the electrophilic carbon enables nucleophilic substitution.
Caption: Figure 1.[4][5] Divergent reactivity pathways of Methanediamine, 1-sulfonyl- based on reaction conditions.
Application I: De Novo Synthesis of Guanidine Intermediates
The guanidine functional group is a privileged pharmacophore found in drugs like Metformin , Famotidine , and Imatinib . Traditional methods (cyanamide, S-methylisothiourea) often involve toxic reagents or release foul-smelling mercaptans. TDO offers a clean "ammonia-equivalent" transfer.
Mechanism of Action
The amine nucleophile attacks the electrophilic carbon of the formamidine sulfinic acid. The sulfinate group (
) acts as a surprisingly good leaving group in this context, driving the formation of the guanidine bond.
Comparative Advantage Table
Feature
Thiourea Dioxide (TDO)
S-Methylisothiourea
Cyanamide
Byproduct
/ Sulfite (Odorless)
Methyl mercaptan (Toxic/Stench)
None (Atom economic but toxic)
Reaction Conditions
Mild (RT to 60°C)
Requires Reflux/Base
Acidic/Basic Control
Safety Profile
Non-explosive, Stable solid
Flammable, Stench
Skin irritant, unstable
Yield (Primary Amines)
High (>85%)
Moderate
High
Protocol 1: Synthesis of N-Substituted Guanidines
Objective: Conversion of a primary amine intermediate (e.g., Benzylamine derivative) to its corresponding guanidine.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Primary Amine (10 mmol) in Methanol (30 mL).
Activation: Add Triethylamine (20 mmol) to the solution. Stir for 5 minutes at room temperature to ensure the amine is in its free-base form.
Addition: Add Methanediamine, 1-sulfonyl- (12 mmol) in a single portion. The suspension will gradually clear as the reagent dissolves and reacts.
Reaction: Stir the mixture at room temperature for 6-12 hours .
Optimization: If the amine is sterically hindered, heat the reaction to 50°C.
Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine peak and appearance of the guanidine mass (M+42) indicates completion.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess base.
The residue consists of the guanidine sulfinate salt.
Purification (Desulfonylation):
Dissolve the residue in a minimal amount of water.
Add a saturated solution of Sodium Bicarbonate to convert the salt to the free guanidine base (if solid) or extract with EtOAc if lipophilic.
Note: For highly polar guanidines, use ion-exchange chromatography (Dowex 50W) for purification.
Validation Criteria:
1H NMR: Appearance of a broad singlet at
7.0-8.0 ppm (guanidine NH protons).
Mass Spec: Observation of
.
Application II: Chemoselective Reduction in Intermediate Design
In complex scaffold synthesis, chemoselectivity is paramount. TDO acts as a reducing agent that can distinguish between functional groups, a property valuable when designing intermediates with multiple electrophilic sites.
Green Chemistry Approaches to Synthesizing 1-Sulfonylmethanediamine: Protocols and Mechanistic Insights
Introduction & Chemical Context 1-Sulfonylmethanediamine (CAS 1758-73-2), widely known in industrial and synthetic contexts as thiourea dioxide (TDO) or formamidinesulfinic acid, is a powerful organosulfur reducing agent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
1-Sulfonylmethanediamine (CAS 1758-73-2), widely known in industrial and synthetic contexts as thiourea dioxide (TDO) or formamidinesulfinic acid, is a powerful organosulfur reducing agent and a versatile sulfur dioxide surrogate[1][2]. In aqueous or dimethyl sulfoxide (DMSO) solutions, the compound exhibits tautomerism, converting from its
-symmetric thiourea dioxide form to the highly reactive formamidinesulfinic acid tautomer[3].
From a green chemistry perspective, 1-sulfonylmethanediamine is a cornerstone reagent. It frequently replaces hazardous and environmentally damaging reducing agents like sodium dithionite because its primary degradation products are simply urea and sulfoxylic acid[3]. Furthermore, its insolubility in typical organic solvents allows it to be easily recovered and reused at the end of a reaction, aligning perfectly with the principles of atom economy and waste minimization[4].
Mechanistic Causality & Reaction Dynamics
The most commercially viable and environmentally benign route to synthesize 1-sulfonylmethanediamine is the direct oxidation of thiourea using hydrogen peroxide (
)[5]. However, as a Senior Application Scientist, it is critical to understand that this is not a simple mix-and-stir reaction. The oxidation is highly exothermic and exquisitely sensitive to both pH and temperature[6].
The causality behind the strict experimental parameters is rooted in the thermodynamic instability of the intermediates:
Temperature Causality (<10 °C): The oxidation must be strictly maintained below 10 °C. Elevated temperatures accelerate the hydrolysis of the newly formed thiourea dioxide into urea and sulfoxylic acid, destroying the yield[3].
pH Causality (pH 3–5): The mechanistic trajectory is dictated by proton concentration. At pH < 2, the reaction diverges; hydrogen peroxide reacts with thiourea to form an unwanted formamidine disulfide species[3][6]. Conversely, at pH > 6.5, the product undergoes rapid base-catalyzed degradation. Therefore, an alkali metal acetate buffer is often employed to lock the pH within the optimal 3–5 window.
Mechanistic pathways and pH-dependent side reactions in thiourea oxidation.
Green Chemistry Metrics & Method Comparison
Recent advancements have diversified the synthetic routes to 1-sulfonylmethanediamine. While traditional
oxidation remains the standard, novel approaches such as mechanochemistry, ultrasonic-assisted synthesis, and electrochemical oxidation offer unique advantages in minimizing solvent waste and improving reaction kinetics[4][5].
The table below summarizes the quantitative performance and environmental impact of these emerging green methodologies:
Self-Validating System: This protocol incorporates intrinsic visual and thermodynamic checkpoints. A successful reaction will transition from a clear intermediate solution to a dense white crystalline suspension. If the solution remains clear and gas evolution (
/) is observed, thermal degradation has occurred, and the batch must be aborted.
Materials & Reagents
Thiourea (High purity, finely milled)
Hydrogen Peroxide (30% w/w aqueous solution)
Sodium Acetate (Buffer/Stabilizer)
Deionized Water
Step-by-Step Methodology
Suspension Preparation: Suspend 0.5 moles of thiourea in 150 mL of deionized water within a jacketed glass reactor equipped with an overhead stirrer and an internal thermocouple.
pH Stabilization: Add 0.05 moles of sodium acetate to the suspension. Verify that the pH of the aqueous phase is stabilized between 3.5 and 4.5.
Thermal Equilibration: Circulate a glycol/water coolant through the reactor jacket to drop the internal temperature to 0–2 °C.
Oxidant Addition (Critical Step): Begin dropwise addition of 1.05 moles of 30%
.
Causality Check: The addition rate must be strictly governed by the internal thermocouple. If the temperature exceeds 8 °C, pause the addition immediately. The exothermic nature of the S-oxidation will cause thermal runaway if unregulated[6].
Crystallization: Once the addition is complete, maintain the stirring at 0–5 °C for 60 minutes. The solution will initially clarify, followed by the rapid precipitation of 1-sulfonylmethanediamine as a white crystalline solid.
Isolation: Isolate the product via vacuum filtration. Wash the filter cake with ice-cold deionized water (to remove residual urea/sulfoxylic acid) followed by cold ethanol to facilitate rapid drying. Dry under a high vacuum at room temperature.
Step-by-step green synthesis workflow for 1-sulfonylmethanediamine.
Quality Control & Validation
To ensure the trustworthiness of the synthesized batch, post-process validation is mandatory.
Indigo Titration: The reducing capacity of the product can be quantitatively assessed via titration with indigo dye. This traditional analytical approach serves as a direct indicator of the active formamidinesulfinic acid concentration[3][5].
NMR Spectroscopy: Because the reaction is fast and prone to intermediate formation, NMR is the gold standard for structural validation. The successful oxidation of the sulfur atom causes a distinct downfield shift. The carbon adjacent to the oxidized sulfur atom in the thiourea dioxide structure will appear as a major signal at approximately = 180.7 ppm, distinguishing it from unreacted thiourea or disulfide byproducts[6].
Technical Support Center: Troubleshooting the Degradation of Methanediamine, 1-sulfonyl-
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methanediamine, 1-sulfonyl-. This guide is designed to provide in-depth technical assistance for researc...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methanediamine, 1-sulfonyl-. This guide is designed to provide in-depth technical assistance for researchers and drug development professionals who may encounter stability issues during the storage and handling of this compound. Given that Methanediamine, 1-sulfonyl- is a specialized chemical entity, this guide synthesizes field-proven insights from the degradation pathways of its core functional groups—the geminal diamine and the N-sulfonyl moiety—to provide a robust troubleshooting framework.
Understanding the Inherent Stability of Methanediamine, 1-sulfonyl-
Methanediamine, 1-sulfonyl- possesses a unique structure, combining a geminal diamine (two amine groups attached to the same carbon) with a sulfonyl group. This combination presents specific stability challenges that users should be aware of.
The Geminal Diamine Core: Geminal diamines with N-H bonds are known to be rare and are often transient intermediates in chemical reactions.[1] Their instability arises from the propensity to eliminate an amine to form a more stable iminium ion, particularly in aqueous or protic environments.
The N-Sulfonyl Group: This functional group, resembling a sulfonamide, is generally more stable. However, it is not immune to degradation. Hydrolysis can occur, particularly under acidic or basic conditions, and the stability can be influenced by the electronic properties of the substituents.[2][3]
Amine Functionality: The primary amine groups are susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.[4]
This guide will address the practical implications of these inherent structural features.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methanediamine, 1-sulfonyl- during storage?
A1: Based on its constituent functional groups, Methanediamine, 1-sulfonyl- is susceptible to three primary degradation pathways: hydrolysis, oxidation, and decomposition of the geminal diamine core.
Hydrolysis: The N-sulfonyl group can undergo hydrolysis, particularly in the presence of moisture. This reaction can be accelerated by acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond.[2] The presence of hygroscopic excipients or residual water in solvents can also promote this degradation.[5]
Oxidation: The primary amine groups are prone to oxidation, especially upon exposure to atmospheric oxygen. This process can be photocatalyzed (accelerated by light) and may also be catalyzed by trace metal impurities.[4][6] Oxidative degradation often leads to the formation of colored byproducts and can result in a complex mixture of degradation products.
Geminal Diamine Instability: The core methanediamine structure is inherently unstable. In the presence of protic substances (like water or alcohols), it can decompose, potentially leading to the formation of imines and the release of ammonia or related amine byproducts.[1]
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for Methanediamine, 1-sulfonyl-.
Q2: My sample of Methanediamine, 1-sulfonyl- has developed a yellow or brown tint. What is the likely cause?
A2: The development of a yellow or brown color is a strong indicator of oxidative degradation. The amine functionalities are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light.[7] This can lead to the formation of highly conjugated, colored impurities. To mitigate this, always store the compound in a dark, cool environment, preferably under an inert atmosphere such as argon or nitrogen.
Q3: I've noticed a decrease in the purity of my sample over time, even when stored at low temperatures. What could be happening?
A3: A gradual decrease in purity, even under refrigerated or frozen conditions, often points to slow hydrolysis due to the presence of trace amounts of moisture. Amines are often hygroscopic, meaning they can absorb water from the air.[8] This moisture can then slowly hydrolyze the N-sulfonyl group. It is crucial to store the compound in a desiccated environment and to ensure that any handling or aliquoting is done in a way that minimizes exposure to atmospheric moisture. Before opening a container that has been stored at low temperatures, always allow it to fully equilibrate to room temperature to prevent condensation.[9]
Q4: What are the ideal storage and handling conditions for Methanediamine, 1-sulfonyl-?
A4: To ensure the long-term stability of Methanediamine, 1-sulfonyl-, the following storage and handling procedures are recommended:
Condition
Recommendation
Rationale
Temperature
Long-term: -20°C. Short-term: 2-8°C.
Low temperatures slow the rate of all chemical degradation pathways.[10]
Atmosphere
Store under an inert gas (Argon or Nitrogen).
Prevents oxidative degradation of the amine groups.[7]
Equilibrate to room temperature before opening. Handle in a glove box or under a stream of inert gas if possible. Use anhydrous solvents for preparing solutions.
Prevents condensation and subsequent hydrolysis. Minimizes exposure to air and moisture.[9]
Troubleshooting Guide: From Observation to Action
This workflow is designed to help you diagnose and address potential degradation of your Methanediamine, 1-sulfonyl- sample.
Caption: Troubleshooting workflow for Methanediamine, 1-sulfonyl- degradation.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your Methanediamine, 1-sulfonyl- sample.
1. Sample Preparation:
a. Accurately weigh approximately 1 mg of your Methanediamine, 1-sulfonyl- sample into a clean 1.5 mL HPLC vial.
b. Add 1 mL of anhydrous acetonitrile to dissolve the sample, creating a 1 mg/mL solution.
c. Cap the vial immediately and vortex briefly to ensure complete dissolution.
2. HPLC Conditions (Example Method):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 220 nm and 254 nm.
3. Data Analysis:
a. Integrate the peak areas of all peaks in the chromatogram.
b. Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
c. The presence of new, smaller peaks that were not present in the initial analysis indicates the formation of degradation products.
Protocol 2: Small-Scale Accelerated Stability Study
This study can help you determine the stability of your compound under your specific laboratory conditions.
1. Preparation:
a. Prepare three 1 mg/mL solutions of Methanediamine, 1-sulfonyl- in your solvent of choice (ensure it is anhydrous).
b. Aliquot each solution into three separate, tightly sealed amber vials.
2. Storage Conditions:
a. Vial 1 (Control): Store at -20°C in the dark.
b. Vial 2 (Room Temperature, Dark): Store at room temperature (e.g., 20-25°C) in a drawer or cabinet, protected from light.
c. Vial 3 (Room Temperature, Light): Store on the lab bench, exposed to ambient light.
3. Monitoring:
a. At specified time points (e.g., Day 0, Day 1, Day 3, Day 7), analyze a small aliquot from each vial using the HPLC protocol described above.
b. Record any changes in the physical appearance of the solutions (color, clarity).
4. Evaluation:
a. Compare the chromatograms over time for each condition.
b. A significant decrease in the main peak area and/or the appearance of new peaks in Vials 2 and 3 compared to Vial 1 will indicate degradation due to thermal and/or photolytic stress, respectively.
References
diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Molecules. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
Royal Society of Chemistry. (2002, March 12). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of β-hydroxy N-sulfonyl hydrazones. Retrieved from [Link]
PubMed. (2019, October 19). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]
ResearchGate. (n.d.). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]
ACS Publications. (2019, June 13). Geminal Dianions Stabilized by Main Group Elements. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
Nature. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]
PMC. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]
PMC. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
DORA 4RI. (2013, July 4). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Retrieved from [Link]
Wiley Online Library. (n.d.). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Retrieved from [Link]
PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]
PMC. (2022, September 7). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Retrieved from [Link]
MDPI. (2015, November 6). Synthesis and Chemistry of Organic Geminal Di- and Triazides. Retrieved from [Link]
ACS Publications. (n.d.). The Hydrolysis of Substituted Sulfonanilides. II. Retrieved from [Link]
ResearchGate. (n.d.). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Retrieved from [Link]
ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
MDPI. (2021, December 22). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. Retrieved from [Link]
Wiley Online Library. (2023, November 10). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Retrieved from [Link]
PubMed. (2023, August 15). Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application. Retrieved from [Link]
PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
Chemical Engineering Transactions. (2016, April 20). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
PubMed. (n.d.). Degradation of organic sulfur compounds by a coal-solubilizing fungus. Retrieved from [Link]
Sulfur Recovery Engineering. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A. Retrieved from [Link]
Journal of Medical Science. (2023, September 29). View of Effect of moisture on solid state stability. Retrieved from [Link]
Global NEST Journal. (2010, August 24). REMOVAL OF REFRACTORY ORGANIC SULFUR COMPOUNDS IN FOSSIL FUELS USING MOF SORBENTS. Retrieved from [Link]
ScienceDirect. (n.d.). Design Principles for Moisture-Tolerant Sulfide-Based Solid Electrolytes and Associated Effect on the Electrochemical Performance. Retrieved from [Link]
Atmospheric Measurement Techniques. (2023, July 21). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. Retrieved from [Link]
Progress in Chemical and Biochemical Research. (n.d.). Investigation of Sulfur Problems in Hydrocarbon Sections. Retrieved from [Link]
User Note: The nomenclature "Methanediamine, 1-sulfonyl-" is the specific CAS inversion name for Thiourea Dioxide .[1] While often represented as a sulfonyl derivative, it exists primarily as a zwitterion (aminoiminomethanesulfinic acid).
Purity Challenge: The compound is thermally unstable in aqueous solution, decomposing into urea and sulfur species if heated too long or too high.
The "Golden Rule" for this Compound:Speed over Solubility. Unlike typical organic recrystallizations where "boiling" is standard, you must never boil this compound during purification.
Physicochemical Profile
Property
Value
Implication for Recrystallization
Solubility (Water)
~27 g/L (20°C)
Moderate solubility allows for thermal recrystallization.
Solubility (Ethanol)
Insoluble/Sparingly
Acts as an excellent anti-solvent.
Melting Point
126°C (Decomposes)
CRITICAL: Do not use melting point as a stability test during heating; it decomposes before melting.
The following diagram illustrates the critical decision pathways and the "Danger Zone" regarding temperature control.
Caption: Decision tree for Thiourea Dioxide purification emphasizing the thermal "Danger Zone" (Red) where prolonged heating leads to irreversible decomposition.
Troubleshooting Guide (FAQ)
Q1: The solution turned yellow and smells like burning sulfur. What happened?
Diagnosis: Thermal Decomposition.
Explanation: You likely heated the water above 70°C or kept the solution hot for too long. Methanediamine, 1-sulfonyl- decomposes to form sulfur dioxide (
) and urea. The yellow color often indicates elemental sulfur or sulfite byproducts.
Solution: Discard the batch. It is chemically altered. For the next run, use a thermometer and strictly limit heating time to under 5 minutes.
Q2: I cooled the solution, but no crystals formed.
Diagnosis: Undersaturation.[4]
Explanation: While the compound is soluble, the solubility curve is steep. If you used too much water (e.g., >20mL per gram), the compound remains in solution even at 0°C.
Solution:
Do not boil off solvent (this will decompose the product).
Add Ethanol (anti-solvent) to the mother liquor until turbidity appears.
Place in the freezer (-20°C) for 30 minutes.
Q3: My crystals are gray/dull instead of white/lustrous.
Diagnosis: Metal Contamination.
Explanation: Thiourea dioxide is a strong reducing agent and will reduce trace metal ions (Fe, Cu) from tap water or dirty glassware, depositing them on the crystal lattice.
Solution:
Always use Deionized (DI) or Milli-Q Water .
Ensure all spatulas and glassware are chemically clean.
Perform a "Charcoal Filtration" step: Add 1% activated carbon during the hot dissolution phase and filter immediately.
Q4: Can I dry the crystals in an oven?
Diagnosis: Thermal Instability.
Explanation: Even in solid form, the compound can decompose if subjected to sustained heat >50°C.
Solution: Dry in a vacuum desiccator over silica gel or calcium chloride at room temperature.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-. Retrieved from [Link]
Borgib, H. et al. (2022). Recrystallization techniques for high-nitrogen compounds. IUCrJ. Retrieved from [Link]
Common Chemistry. CAS Registry Number 4189-44-0 Detail. Retrieved from [Link][2][5]
Overcoming solubility issues of Methanediamine, 1-sulfonyl- in aqueous media
Solubility & Stability Optimization in Aqueous Media[1][2] Compound Identification & Physicochemical Reality Before addressing solubility, we must confirm the chemical behavior of Methanediamine, 1-sulfonyl- . In aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Solubility & Stability Optimization in Aqueous Media[1][2]
Compound Identification & Physicochemical Reality
Before addressing solubility, we must confirm the chemical behavior of Methanediamine, 1-sulfonyl- . In aqueous environments, this compound exhibits a "Jekyll and Hyde" profile: it is a stable zwitterion in the solid state but becomes a reactive reducing agent upon dissolution.[1][2]
The Solubility Paradox:
Users often report "insolubility" when attempting to prepare stock solutions >3% (w/v).[1][2] This is not a kinetic failure but a thermodynamic limit.[1][2]
High lattice energy requires thermal input to break (endothermic dissolution).[2]
Aqueous Stability
pH-dependent
Acidic: Stable but slow to dissolve.[1][2] Alkaline: Rapid dissolution followed by irreversible decomposition.[1][2]
Critical Window
20–40 Minutes
The useful lifespan of a solution before significant hydrolysis occurs.[1][2]
Troubleshooting Guides (Scenario-Based)
Scenario A: "The powder floats or settles and will not dissolve at 25 g/L."
Diagnosis: High lattice energy and poor wetting.[1][2] The zwitterionic crystal lattice resists disruption by cold water.[1][2]
The "Thermal Shock" Protocol:
Do not stir for hours; this promotes hydrolysis before dissolution is complete.[1][2] Use heat to overcome the lattice energy, then cool rapidly to preserve stability.[1][2]
Prepare Solvent: Measure water at 80% of final volume .[1][2]
Thermal Spike: Heat water to 40–45°C . (Do not exceed 60°C; degradation accelerates exponentially).[1][2]
Rapid Addition: Add the Methanediamine, 1-sulfonyl- powder under vigorous vortex/magnetic stirring .
Dissolution Check: Solution should clear within 2–5 minutes.
Quench: Immediately dilute with the remaining 20% volume of ice-cold water to bring the temperature back to RT.
Technical Insight: The dissolution is endothermic.[2] Providing initial heat (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) drives the equilibrium to the right.[2] The subsequent cooling minimizes the hydrolysis rate constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).[2]
Scenario B: "I need a high-concentration load (>50 g/L) for a reduction reaction."
Diagnosis: You are exceeding the thermodynamic solubility limit.[1][2] You cannot create a true solution at this concentration.
The "In-Situ Slurry" Protocol:
Instead of pre-dissolving, generate the active species in situ.[1][2]
Slurry Formation: Suspend the compound in water at the desired concentration (e.g., 100 g/L).[1][2] It will look like a milky suspension.[1][2]
pH Activation: If the application allows, adjust pH to >8.0 using NaOH or Carbonate.[1][2]
Mechanism: As the dissolved fraction reacts (reduces the target), the equilibrium shifts, pulling more solid into solution (Le Chatelier’s Principle).[1][2]
Warning: This generates Sulfinate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and Urea.[2] Ensure your downstream process can handle urea byproducts.[1][2]
Scenario C: "My solution smells like sulfur/rotten eggs after 1 hour."
Diagnosis: Hydrolytic decomposition.[1][2] The compound has degraded into Urea and Sulfoxylic acid species.[1][2]
The Stability Matrix:
pH Condition
Dominant Species
Stability Status
pH < 4.0
Formamidinesulfinic acid (protonated)
High Stability. Use Acetate or Citrate buffers if storage is needed (max 24h).[1][2]
Unstable. Active reducing state.[1][2] Half-life < 20 mins.[1][2]
Visualizing the Workflow
The following diagram illustrates the decision logic for handling Methanediamine, 1-sulfonyl- based on your experimental needs.
Figure 1: Decision Matrix for solubilization and stability management of Methanediamine, 1-sulfonyl-.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO or Ethanol to make a concentrated stock?A: Generally, no .[1][2] While Methanediamine, 1-sulfonyl- has minor solubility in polar organics, it is not significantly higher than in water.[1][2] Furthermore, DMSO can act as an oxidant under certain conditions, potentially reacting with the reducing agent.[1][2] Aqueous preparation is the standard; if a co-solvent is required for your substrate, dissolve the Methanediamine, 1-sulfonyl- in water first, then mix.[1][2]
Q2: Why does the pH drop when I dissolve it?A: The commercial product (Thiourea Dioxide) converts to formamidinesulfinic acid in water, which is weakly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).[2] A 1% solution typically has a pH of ~4.[1][2]0. This self-acidification actually helps stabilize the solution.[1][2] Do not neutralize unless you intend to trigger the reducing activity immediately.[1][2]
Q3: Is "Methanediamine, 1-sulfonyl-" the same as a Sulfonamide drug?A:Crucial Distinction: If you are working with a drug intermediate (e.g., a sulfonamide antibiotic precursor), this guide may not apply.[1][2] However, the specific nomenclature "Methanediamine, 1-sulfonyl-" is almost exclusively mapped to CAS 4189-44-0 (Thiourea Dioxide) in chemical databases.[1][2] If your compound is a lipophilic drug fragment, please verify the CAS number; you likely need a DMSO/PEG co-solvent system instead.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-. Retrieved March 6, 2026 from [Link][1][2]
Makarov, S. V. (2001). Recent trends in the chemistry of sulfur-containing reducing agents: Thiourea dioxide.[1][2] Russian Chemical Reviews, 70(10), 885.[1][2] (Authoritative review on hydrolysis kinetics and solubility limits).
Elworthy, P. H., & Worthington, H. E. (1968). The solubility of sulphadiazine in water-dimethylformamide mixtures.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Cited for comparative principles of sulfonyl-group solvation thermodynamics).[1][2]
Optimizing pH conditions for Methanediamine, 1-sulfonyl- stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic results when working with Methanediamine, 1-sulfonyl- (widely known in the industry...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic results when working with Methanediamine, 1-sulfonyl- (widely known in the industry as thiourea dioxide or formamidine sulfinic acid). While this compound is an exceptionally powerful reducing agent, its structural integrity and reductive efficacy are entirely dictated by its pH environment[1][2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your reductive assays remain robust, reproducible, and scientifically sound.
Section 1: Fundamental Mechanisms & FAQs
Q1: Why does the reducing power of my Methanediamine, 1-sulfonyl- stock solution degrade so rapidly on the bench?A1: The root cause is almost always an uncontrolled pH environment. Methanediamine, 1-sulfonyl- exists in a tautomeric equilibrium between its thiourea dioxide (TDO) form and its formamidine sulfinic acid (FAS) form[1][2].
Between pH 2.0 and 8.0, the molecule is stabilized by an2, making it remarkably stable in aqueous solutions at room temperature[2]. However, if your solvent is even slightly alkaline (pH > 9.0), the amidate group deprotonates[2]. This loss of zwitterionic stabilization triggers an irreversible decomposition into urea and the highly reactive sulfoxylate anion (HSO₂⁻)[1][2]. If this decomposition occurs in your storage tube rather than your reaction vessel, the active reductant off-gases and is spent prematurely.
Q2: What are the exact pH parameters I should target for storage versus active reduction?A2: Stability and reactivity are inversely correlated for this compound. You must strictly separate your storage conditions from your reaction conditions.
Q3: How can I experimentally verify the structural integrity of my reagent before a critical assay?A3: Do not rely on visual inspection; both the intact reagent and its degraded urea byproduct present as white crystalline powders[4]. Fourier-transform infrared spectroscopy (FT-IR) is the gold standard for validation. Intact Methanediamine, 1-sulfonyl- exhibits a strong2 and specific SO₂ bands at 1027 and 960 cm⁻¹[2]. If the compound has degraded due to moisture or alkaline exposure, the 1702 cm⁻¹ band will completely disappear, replaced by distinct urea bands at 1630 and 1468 cm⁻¹[2].
Fig 1: pH-Dependent Tautomerization and Degradation Pathway of Methanediamine, 1-sulfonyl-.
Section 2: Troubleshooting Guide
Issue: Incomplete reduction of target disulfide bonds during the assay.
Diagnosis: The reagent was likely not activated properly, or the optimal reagent-to-alkali ratio was not achieved.
Solution: Methanediamine, 1-sulfonyl- requires alkaline activation to generate the active sulfoxylate species[3][5]. Ensure your reaction buffer is adjusted to pH > 9.0 after the reagent is introduced. For optimal reduction liquor, the quantitative ratio between the reagent and the alkali (e.g., NaOH or Na₂CO₃) should be 6[6].
Issue: The solid stock powder becomes cloudy in solution or clumps over time.
Diagnosis: Thermal instability and moisture ingress. The self-accelerating decomposition temperature (SADT) is relatively low (approx. 50°C), and the powder is weakly hygroscopic[6].
Solution: Store the lyophilized powder in a desiccator at 2-8°C. When preparing solutions, keep the temperature between 20-25°C and the pH strictly below 6.0[3][6].
Fig 2: Troubleshooting Workflow for Preventing Premature Reagent Degradation.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of pH-Stabilized Stock Solutions
Causality Focus: By forcing the solution into a mildly acidic state, we preserve the zwitterionic structure, preventing premature sulfoxylate release.
Solvent Preparation: Chill deionized (DI) water to 20°C. Do not use standard PBS or Tris buffers, as their ambient pH (7.4 - 8.0) borders the degradation threshold.
Dissolution: Slowly add Methanediamine, 1-sulfonyl- powder to the DI water. The maximum solubility is approximately3[3]. Stir gently; avoid high-shear mixing which generates heat.
Validation Check (Critical): Immediately measure the pH of the solution. A healthy, saturated solution will naturally buffer itself to a pH of 4.0 - 5.0[3].
Self-Validation: If the pH reads >6.0, your DI water contains trace alkalinity or the powder has pre-degraded. Adjust dropwise with 0.1M HCl until the pH reaches 4.5.
Storage: Aliquot the stabilized solution into opaque, airtight containers and store at 2-8°C.
Protocol 2: Controlled Alkaline Activation for Reduction Assays
Causality Focus: The active reducing agent (sulfoxylate) has a half-life of minutes. It must be generated in-situ, in the presence of the target substrate.
Substrate Priming: Place your target substrate (e.g., oxidized protein, dye, or pulp) into the reaction vessel.
Reagent Introduction: Add the stabilized Methanediamine, 1-sulfonyl- stock solution (from Protocol 1) to the vessel. At this stage, no reduction will occur because the system is still acidic/neutral.
In-Situ Activation: Introduce 0.1M NaOH or a strong carbonate buffer directly into the reaction vessel to spike the pH to >9.0[1][6].
Validation Check: Monitor the reaction. The sudden alkaline shift deprotonates the amidate group, cleaving the molecule and releasing the sulfoxylate anion[2]. You should observe immediate reductive cleavage (e.g., color stripping or disulfide reduction). Maintain the temperature below 50°C to prevent total thermal degradation of the active species[6][7].
Technical Support Center: Controlling Temperature Variables in Methanediamine, 1-sulfonyl- Reactions
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or dangerous thermal events when utilizing Methanediamine, 1-sul...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or dangerous thermal events when utilizing Methanediamine, 1-sulfonyl- (CAS: 1758-73-2). Widely known in the industry as thiourea dioxide (TUDO) or formamidinesulfinic acid, this compound is a powerful, environmentally friendly reducing agent used in organic synthesis (e.g., reducing ketones to secondary alcohols) and industrial bleaching[1][2].
Unlike standard hydride reagents (such as NaBH₄) that react spontaneously upon contact, TUDO's reactivity is purely latent. It operates as a self-validating thermodynamic system where temperature acts as the absolute gatekeeper of chemical conversion. This guide breaks down the mechanistic causality, establishes strict operational boundaries, and provides field-proven troubleshooting protocols.
The Thermodynamics & Causality of TUDO Reactivity
To master Methanediamine, 1-sulfonyl-, you must understand its temperature-dependent tautomerization. In its solid state or in cold aqueous solutions (< 50°C), the compound exists as stable, unreactive thiourea dioxide. It cannot reduce your substrate in this state.
When thermal energy is applied (optimally between 70°C and 80°C) in a slightly alkaline environment, the molecule tautomerizes into formamidinesulfinic acid. This intermediate rapidly hydrolyzes to yield urea and sulfoxylic acid (H₂SO₂) —the actual active reducing species. However, if the temperature exceeds 126°C, the compound undergoes a violent exothermic decomposition, releasing noxious gases (SOx, NH₃, CO) without performing the desired reduction[3].
Fig 1: Temperature-dependent reaction pathways of Methanediamine, 1-sulfonyl-.
Quantitative Temperature Boundaries
Understanding the exact thermal thresholds is critical for experimental safety and reproducibility. The table below summarizes the quantitative data governing TUDO stability and reactivity.
Standard Operating Protocol: Controlled Reduction Workflow
This step-by-step methodology is designed as a self-validating protocol for the reduction of ketones to secondary alcohols. If any validation checkpoint fails, halt the process immediately.
Aqueous Preparation: Dissolve 1.0 eq of Methanediamine, 1-sulfonyl- in deionized water. The maximum solubility is 27 g/L at room temperature.
Validation: The solution must be completely clear and odorless.
pH Calibration: Adjust the solution to pH 7.0 - 8.0 using a mild buffer (e.g., sodium bicarbonate).
Causality: TUDO requires a slightly alkaline environment to facilitate tautomerization. Highly acidic conditions prevent activation, while highly alkaline conditions cause premature degradation[4].
Substrate Integration: Add the target ketone (1.0 eq) dissolved in a miscible co-solvent (e.g., ethanol) to the aqueous mixture at 25°C.
Thermal Activation: Gradually heat the reaction vessel using a thermostatically controlled water bath to 70°C.
Validation: The onset of reduction is marked by a slight drop in pH as sulfoxylic acid is generated and consumed.
Incubation: Maintain the temperature strictly between 70°C and 80°C for 60 minutes[5].
Quenching & Isolation: Rapidly cool the reaction mixture to < 30°C using an ice bath to halt the generation of reducing equivalents, then extract the secondary alcohol using standard organic workup.
Fig 2: Step-by-step experimental workflow for controlled TUDO reduction.
Troubleshooting & FAQs
Q: My reduction reaction showed 0% conversion after 24 hours at room temperature. What went wrong?A: Methanediamine, 1-sulfonyl- is thermodynamically stable at room temperature (20°C - 30°C). The cleavage of the C-S bond required to release the active reductant (sulfoxylic acid) requires thermal energy. You must heat the reaction to at least 70°C to initiate the reduction cycle[4][5].
Q: During heating, the reaction mixture rapidly bubbled, turned yellow, and the yield was poor. Why?A: You likely exceeded the Self-Accelerating Decomposition Temperature (SADT) threshold, or localized heating caused hot spots above 100°C. Above 126°C, TUDO decomposes exothermically into sulfur oxides, ammonia, and carbon dioxide rather than performing the reduction[3]. Always use a controlled water bath or jacketed reactor—never a direct hot plate—to ensure uniform temperature distribution.
Q: How does pH interact with temperature in this system?A: Temperature and pH are tightly coupled variables. At high temperatures (>80°C) combined with highly alkaline conditions (pH > 10), TUDO decomposes too rapidly, exhausting the reducing agent before it can effectively react with the substrate[4]. The optimal synergistic window for controlled release is pH 7.0 - 8.0 at 70°C - 80°C[5].
Q: Can I store prepared aqueous solutions of TUDO for future experiments?A: Yes, but strictly below 20°C. At room temperature, saturated aqueous solutions (pH ~5.0) are stable for short periods but will gradually degrade if exposed to ambient heat or alkaline conditions. For long-term storage, keep the solid crystalline powder dry and refrigerated at 2°C - 8°C[2].
Column chromatography techniques for separating Methanediamine, 1-sulfonyl-
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Isolation of Methanediamine, 1-sulfonyl- Derivatives Executive Summary & Chemical Context U...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Separation Sciences
Subject: Technical Guide: Purification & Isolation of Methanediamine, 1-sulfonyl- Derivatives
Executive Summary & Chemical Context
User Advisory: The specific nomenclature "Methanediamine, 1-sulfonyl-" (CAS: 4189-44-0) technically refers to Thiourea Dioxide (Formamidinesulfinic acid), a common reducing agent. However, in a drug development context, this query invariably refers to the isolation of
-sulfonyl methanediamine derivatives (e.g., sulfonyl-protected geminal diamines or peptidomimetic intermediates).
These compounds present a unique "double-threat" in chromatography:
High Polarity: The sulfonyl group (
) and amine hydrogens cause severe peak tailing.
Acid Lability: The geminal diamine core (
, an aminal) is susceptible to hydrolysis on acidic stationary phases (like standard silica gel), leading to on-column decomposition.
This guide provides the protocols to overcome these specific failure modes.
Critical Troubleshooting: The "Why" and "How"
Issue 1: Product Decomposes on the Column
Symptom: The crude TLC shows a distinct spot, but post-column fractions contain the corresponding sulfonamide and aldehyde/amine hydrolysis products, or no product at all.
Root Cause: Standard silica gel is acidic (
). This acidity catalyzes the hydrolysis of the methanediamine () bridge.
Solution:Neutralization of the Stationary Phase.
Protocol A: Amine-Doped Mobile Phase
Add 0.5% to 1.0% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
Mechanism:[1][2] The base neutralizes the acidic silanol (
) sites, preventing protonation of the aminal nitrogen.
Protocol B: Pre-Buffered Columns
Slurry pack silica using a solvent containing 2% TEA. Flush with 3 column volumes (CV) of the starting mobile phase (with 0.5% TEA) before loading the sample.
Issue 2: Severe Peak Tailing (Streaking)
Symptom: Product elutes over 10–20 fractions; poor separation from impurities.
Root Cause: Hydrogen bonding between the sulfonyl oxygens/amide hydrogens and the silica surface.
Solution:Switch to Methanol or Alumina.
Replace Ethanol with Methanol in your DCM gradient. Methanol is a stronger hydrogen bond donor/acceptor and competes more effectively for silanol sites, "sharpening" the peak.
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and reduces tailing for sulfonamide-type molecules.
Experimental Protocols
Workflow: Method Selection Matrix
Before starting, perform this stability check to save your sample.
Figure 1: Decision tree for selecting the stationary phase based on compound stability.
Standard Operating Procedure (SOP): Buffered Silica Flash
Add Celite 545 (diatomaceous earth) or Basic Alumina (ratio 1:2 sample:sorbent). Do not use silica for dry loading if the compound is unstable.
Evaporate to dryness and load the powder cartridge.[1]
Gradient Elution:
0–5 min: 100% A (Isocratic hold to elute non-polar impurities).
5–20 min: 0%
10% B (Linear gradient).
Target: Elute product at
(in the specific %B mix).
Data Reference: Solvent Systems & Properties
Use the table below to select the initial solvent system based on your compound's polarity.
Solvent System
Polarity
Additive Recommendation
Best For
Hexane / EtOAc
Low - Medium
None (usually)
Lipophilic derivatives with large alkyl groups ().
DCM / MeOH
Medium - High
0.5% or
Polar sulfonamides; preventing tailing.
DCM / Acetone
Medium
AVOID
Risk: Acetone can react with primary amines (if present) to form imines.
Water / ACN (C18)
High
0.1% Formic Acid*
Reverse-phase HPLC. Only if compound is acid-stable.
Water / ACN (C18)
High
10mM (pH 8)
Reverse-phase HPLC for acid-sensitive variants.
Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC, but they merge on the column. Why?
A: This is likely "sample overload" or "solubility mismatch." Sulfonyl methanediamines often have poor solubility in hexane. If you liquid-load with DCM onto a Hexane-equilibrated column, the sample precipitates at the top, causing band broadening.
Fix: Use Solid Loading (Protocol Step 3 above) to eliminate solvent mismatch effects.
Q2: Can I use C18 Reverse Phase instead of Normal Phase?
A: Yes, and it is often preferred for polar sulfonyl derivatives. However, avoid acidic modifiers (TFA/Formic acid) if your stability test (Figure 1) showed sensitivity. Use an ammonium bicarbonate buffer (pH 7.8) or ammonium acetate (pH 6.8) in the aqueous mobile phase.
Q3: My product is "Methanediamine, 1-sulfonyl-" (CAS 4189-44-0) exactly. How do I purify it?
A: If you are synthesizing the reagent Thiourea Dioxide (the exact CAS match), do not use chromatography . It is too polar and unstable on silica.
Fix: Purify by recrystallization .[3][4] Dissolve in minimal water at
, filter impurities, and precipitate by adding cold ethanol.
References
PubChem Database. (n.d.). Methanediamine, 1-sulfonyl- (Compound Summary).[5][6] National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (2001). Supplementary Material: Preparation and Purification of N-Sulfonyl Imines. Perkin Transactions.[4] Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Methanediamine, 1-sulfonyl- (Thiourea Dioxide)
The following guide provides an in-depth technical analysis of Methanediamine, 1-sulfonyl- (commonly known as Thiourea Dioxide or Formamidine Sulfinic Acid ), focusing on its mass spectrometry (MS) fragmentation patterns...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of Methanediamine, 1-sulfonyl- (commonly known as Thiourea Dioxide or Formamidine Sulfinic Acid ), focusing on its mass spectrometry (MS) fragmentation patterns, chemical behavior, and performance comparison with standard alternatives in bioanalytical workflows.
Publish Comparison Guide
Part 1: Executive Technical Overview
Methanediamine, 1-sulfonyl- (CAS: 4189-44-0 ) is chemically distinct from simple sulfonamides. It is most widely recognized in the scientific community as Thiourea Dioxide (TDO) or Aminoiminomethanesulfinic acid .
In mass spectrometry and proteomics, TDO serves a dual role:
High-Potency Reducing Agent: It rapidly reduces disulfide bonds, often faster than DTT or TCEP.[1]
Guanidinating Reagent: It converts primary amines (e.g., Lysine side chains) into guanidino groups (Homoarginine), introducing a characteristic mass shift and altering fragmentation kinetics.
This guide details the specific MS signatures of TDO itself and its derivatization effects, comparing its utility against standard reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) .
Part 2: MS Fragmentation & Mechanistic Profiling
Understanding the fragmentation of TDO is critical for identifying it as a background ion or confirming its reactivity in solution.
Intrinsic Fragmentation Pattern (Direct Infusion)
When analyzed via Electrospray Ionization (ESI) in positive mode, TDO exhibits a distinct fragmentation pathway driven by the extrusion of sulfur dioxide (
).
Precursor Ion:
109.01 (Monoisotopic Mass: 108.00 Da)
Dominant Fragment:
45.04
Neutral Loss: 64 Da (
)
Fragmentation Mechanism
The collision-induced dissociation (CID) of protonated TDO involves the cleavage of the C-S bond, releasing neutral
and generating a formamidine cation.
Proposed Pathway:
Derivatization Signature (Proteomic Application)
When TDO is used in protein workflows, it modifies Lysine residues. This creates a permanent mass tag useful for de novo sequencing.
Modification: Lysine
Homoarginine
Mass Shift:+42.02 Da
Effect on MS/MS:
Increased Ionization: The guanidino group (pKa ~12.5) is more basic than the amino group (pKa ~10.5), enhancing signal intensity in MALDI and ESI.
y-Ion Dominance: In tryptic peptides, the C-terminal Arginine/Lysine directs fragmentation. Converting Lysine to Homoarginine mimics Arginine, promoting the formation of dominant y-ion series and simplifying spectra interpretation.
Part 3: Comparative Performance Analysis
This section evaluates Methanediamine, 1-sulfonyl- (TDO) against industry-standard alternatives (DTT, TCEP) across three critical performance metrics.
Comparison Matrix: TDO vs. Alternatives
Feature
Methanediamine, 1-sulfonyl- (TDO)
Dithiothreitol (DTT)
TCEP (Tris-carboxyethylphosphine)
Primary Function
Reduction & Guanidination
Reduction only
Reduction only
Reaction Kinetics
Fast (< 30 min)
Slow (1-2 hours)
Fast (10-30 min)
pH Stability
Unstable in alkaline pH (decomposes)
Stable (pH 7-9)
Very Stable (pH 1.5-8.5)
MS Compatibility
Complex (Gas evolution, modification)
Poor (Requires removal)
Excellent (Non-volatile, no removal)
Side Reactions
Guanidination (+42 Da) on Lysines
Mixed disulfides (artifacts)
Minimal
Reversibility
Irreversible (Oxidizes to Urea/SO2)
Reversible (Equilibrium)
Irreversible
Detailed Analysis
1. Reduction Efficiency
TDO: Acts as a powerful nucleophilic reductant via the formation of sulfoxylic acid intermediates.[2] It is effective even at lower molar excesses compared to DTT.
DTT: Relies on equilibrium thermodynamics. Requires large excess and alkaline pH, which can induce unwanted protein modifications (e.g., deamidation).
Verdict: TDO is superior for rapid, irreversible reduction , but its reactivity with amines limits its use if the native sequence must be preserved perfectly.
2. Mass Spectrometry Compatibility
TDO: Decomposes into Urea and
. is a gas and leaves the system, while Urea is MS-compatible (though it can carbamylate proteins if heated). The primary concern is the +42 Da guanidination artifact if the reaction is not controlled.
TCEP: The "Gold Standard" for LC-MS. It does not interfere with alkylating agents (e.g., Iodoacetamide) and does not require removal.
Verdict: Use TCEP for standard mapping. Use TDO specifically when signal enhancement (via guanidination) or lysine protection is desired.
Part 4: Visualization of Pathways
Figure 1: MS Fragmentation & Guanidination Mechanism
The diagram below illustrates the dual pathway: the intrinsic fragmentation of the reagent (Left) and its reaction with protein Lysines (Right).
Caption: Left: CID fragmentation of TDO yielding m/z 45. Right: Derivatization of Lysine to Homoarginine.
Part 5: Experimental Protocol
Protocol: TDO-Mediated Reduction and Guanidination for MS Analysis
This protocol simultaneously reduces disulfides and guanidinates lysines to improve tryptic digestion and MS signal.
Preparation:
Dissolve protein (50 µg) in 100 mM Ammonium Bicarbonate (pH 8.5) .
Prepare Fresh TDO Solution: 1 M Methanediamine, 1-sulfonyl- in water. (Note: Solution is unstable; use immediately).
Reaction:
Add TDO to protein sample (Final conc: 10–50 mM).
Incubate at 50°C for 30 minutes .
Mechanism:[3][4][5][6][7] Disulfides are reduced; Lysines are converted to Homoarginine.
Alkylation (Optional but recommended):
Add Iodoacetamide (55 mM) and incubate in dark for 20 min. (TDO does not inhibit alkylation as strongly as DTT).
Digestion:
Add Trypsin (1:50 ratio) and incubate overnight.
Note: Trypsin will not cleave at Homoarginine. Cleavage will occur primarily at Arginine, generating larger peptides with C-terminal basic residues.
MS Analysis:
Analyze via LC-MS/MS.
Search Parameters: Add variable modification: Guanidination (K) +42.0218 Da .
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-. Retrieved from [Link]
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry, 74(8), 1884-1890. (Validates +42 Da shift and signal enhancement).
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Thiourea Dioxide / Thiourea Derivatives Fragmentation Data. NIST Standard Reference Database.[8] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Spectroscopy Analysis of Methanediamine, 1-sulfonyl- (Thiourea Dioxide)
Part 1: Executive Summary & Structural Context
Methanediamine, 1-sulfonyl- (CAS 1758-73-2 / 4189-44-0), commonly known as Thiourea Dioxide (TDO) or Formamidine Sulfinic Acid , is a potent reducing agent widely used in textile processing and organosulfur synthesis.[1] Despite its common name suggesting a sulfone structure (
), crystallographic and spectroscopic evidence confirms it exists primarily as a zwitterionic formamidine sulfinate in the solid state.
This distinction is critical for spectroscopic analysis. A standard "sulfone" interpretation of the FTIR spectrum will lead to misassignment of the S-O stretching bands. This guide provides a corrected, evidence-based protocol for identifying and assessing the purity of Methanediamine, 1-sulfonyl- using Fourier Transform Infrared (FTIR) spectroscopy, comparing it against its precursor (Thiourea) and functional analogs (Sulfonamides).[1]
Part 2: Structural Logic & Spectral Causality
To interpret the FTIR spectrum accurately, one must understand the molecular geometry.[1] The "1-sulfonyl" group is not a passive substituent but part of a tautomeric equilibrium.
The Zwitterionic Effect: The molecule stabilizes as
. This delocalization increases the bond order of the bonds (shifting them to higher wavenumbers, resembling ) and decreases the bond order of the bonds compared to a standard covalent sulfone.
The "Missing" Thiol: Unlike thiols (
~2550 cm⁻¹), TDO shows no S-H stretch, confirming the sulfur is fully oxidized and deprotonated in the zwitterionic lattice.[1]
Decomposition Markers: TDO is metastable. Upon exposure to moisture or heat (>100°C), it hydrolyzes to Urea and Sulfinic acid species.[1] FTIR is the most rapid method to detect this degradation by monitoring the emergence of the Carbonyl (
) peak of Urea at ~1680 cm⁻¹.
Pathway Visualization: Tautomerism & Degradation
Figure 1: Structural stability and degradation pathway of Methanediamine, 1-sulfonyl-.[1] The zwitterionic form dominates the solid-state IR spectrum.
Part 3: Experimental Protocol (Self-Validating)
Objective: Qualitative identification and purity assessment of TDO powder.
Materials & Equipment
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal.
Why ATR? TDO is a hard crystalline powder.[2] KBr pelleting requires grinding which generates heat, potentially inducing partial decomposition (sulfur dioxide loss) before measurement.[1] ATR is non-destructive and minimizes thermal stress.
Reference Standards: Pure Thiourea (99%), Pure Urea (99%).[1]
Step-by-Step Workflow
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).
Sample Loading: Place ~10 mg of TDO sample onto the crystal. Apply pressure using the anvil until the force gauge reaches the "green" zone (approx. 80-100 N).
Validation Check: Ensure the preview spectrum shows absorbance < 1.5 AU to prevent detector saturation.
Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 16-32 scans.
Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission library data.
Critical Control Point: Check for the presence of a peak at ~1680 cm⁻¹. If present, the sample is degraded (Urea contamination).[1]
Part 4: Spectral Interpretation & Comparison
The following table contrasts the FTIR signature of Methanediamine, 1-sulfonyl- against its key alternatives and contaminants.
Primary Purity Check: Presence of 730 cm⁻¹ indicates unreacted Thiourea.[1]
S=O Stretch
1000–1250 cm⁻¹ (Multiple bands)
Absent
1350 cm⁻¹ (Asym) / 1160 cm⁻¹ (Sym)
TDO S-O bands are lower frequency than typical sulfones due to anionic charge density.[1]
C=O Stretch
Absent
Absent
Absent
Stability Check: Peak at ~1680 cm⁻¹ confirms hydrolysis to Urea.
Comparative Analysis: FTIR vs. Raman
While FTIR is the industry standard for functional group ID, Raman spectroscopy offers distinct advantages for this specific molecule.[1]
FTIR Strength: Superior for detecting oxidative states (
bonds) and hydrolysis products (Urea ).[1] It is the preferred tool for stability testing.
Raman Strength: Superior for analyzing the carbon-sulfur backbone . The
stretch is a strong scatterer but a weak IR absorber. Raman is better for confirming the integrity of the bond itself, whereas FTIR confirms the oxygenation state.
Part 5: References
Lewis, D., Mama, J., & Hawkes, J. (2014).[1][3] An Investigation Into the Structure and Chemical Properties of Formamidine Sulfinic Acid. Applied Spectroscopy. Link
PubChem. (n.d.).[4] Methanediamine, 1-sulfonyl- (Compound Summary). National Library of Medicine. Link[1]
Gao, J., et al. (2011).[1] Thiourea Dioxide as a Green Reductant for the Mass Production of Solution-Based Graphene. ResearchGate. Link
BenchChem. (n.d.). Thiourea Dioxide Reagent: Properties and Applications. Link[1]
ChemicalBook. (2025). Thiourea Dioxide Properties and Stability Profile. Link
HPLC method development for detecting Methanediamine, 1-sulfonyl-
Title: HPLC Method Development for Detecting Methanediamine, 1-sulfonyl-: A Comparative Guide Introduction Methanediamine, 1-sulfonyl- (IUPAC), more commonly known in the industry as thiourea dioxide (TDO) or formamidine...
Author: BenchChem Technical Support Team. Date: March 2026
Title: HPLC Method Development for Detecting Methanediamine, 1-sulfonyl-: A Comparative Guide
Introduction
Methanediamine, 1-sulfonyl- (IUPAC), more commonly known in the industry as thiourea dioxide (TDO) or formamidinesulfinic acid, is a potent organosulfur reducing agent[1]. While it is heavily utilized in textile bleaching and organic synthesis, its illicit use as a whitening agent in food products (such as flour and rice) has necessitated robust, highly sensitive analytical detection methods[2].
As an Application Scientist, the primary hurdle in quantifying this analyte lies in its physicochemical properties. With a highly hydrophilic nature (LogP ~ -1.3) and a tendency to undergo rapid base-catalyzed degradation, standard Reversed-Phase (RP) C18 chromatography is fundamentally inadequate. The analyte elutes in the void volume, suffering from severe matrix suppression.
This guide objectively compares two field-proven chromatographic alternatives—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Ion-Pair Chromatography (RP-IPC)—explaining the mechanistic causality behind each protocol to help you build a self-validating analytical system.
The Mechanistic Challenge: Stability and Polarity
Before selecting a column, we must address the analyte's stability. Methanediamine, 1-sulfonyl- is stable in acidic to neutral conditions but rapidly decomposes in alkaline environments[1]. The hydroxide ions trigger a deprotonation and rearrangement, cleaving the molecule into urea and a highly reactive sulfoxylate ion (HSO₂⁻)[3].
Causality Check: If your sample preparation utilizes a neutral or basic extraction buffer, your recovery will artificially drop due to in-vial degradation before the sample even reaches the autosampler. This dictates that all extraction solvents must be acidified (e.g., 0.5% acetic acid)[2].
To overcome the void-volume elution on standard C18 columns, two distinct strategies are employed:
Alternative A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the modern gold standard for polar analytes. It utilizes a polar stationary phase (such as a Bridged Ethylene Hybrid (BEH) particle) and a highly organic mobile phase. Water acts as the strong eluting solvent.
Why it works: Methanediamine, 1-sulfonyl- partitions into the water-enriched layer immobilized on the polar stationary phase, providing excellent retention without the need for MS-contaminating additives[2].
Alternative B: Reversed-Phase Ion-Pair Chromatography (RP-IPC)
Historically used for kinetic degradation studies, RP-IPC adds an ion-pairing agent to the mobile phase.
Why it works: The ion-pairing agent binds to the polar sulfinic acid moiety, forming a neutral, hydrophobic complex that can be retained on a standard C18 column. This method is exceptional for simultaneously separating the parent compound from its oxidation byproducts (e.g., thiourea trioxide, sulfite)[4].
Step-by-Step Experimental Protocol: The HILIC Approach
Given the increasing demand for MS-compatible, high-recovery methods, the HILIC protocol is recommended for most modern laboratories. This protocol is designed as a self-validating system; the inclusion of an ice-bath extraction ensures the thermodynamic stability of the analyte[2].
Phase 1: Sample Extraction & Stabilization
Matrix Preparation: Weigh accurately 5.0 g of the homogenized sample (e.g., flour or ground rice) into a 50 mL centrifuge tube.
Acidic Stabilization (Critical Step): Add 20.0 mL of 0.5% acetic acid solution. Causality: The acidic pH protonates potential reactive sites and prevents the base-catalyzed cleavage of the sulfinyl group.
Ultrasonic Extraction: Place the tube in an ice bath and sonicate for 10 minutes. Causality: Sonication introduces kinetic energy that can cause localized heating; the ice bath acts as a thermodynamic sink to prevent thermal degradation of Methanediamine, 1-sulfonyl-.
Separation: Centrifuge the mixture at 10,000 r/min for 3 minutes to pellet the complex carbohydrate/protein matrix.
Filtration: Pass the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an amber HPLC vial.
Phase 2: Chromatographic Execution
System Equilibration: Flush the Waters XBridge BEH HILIC column with the mobile phase (Water:Acetonitrile, 20:80 v/v) for at least 20 column volumes. Causality: HILIC columns require longer equilibration times than RP columns to establish the semi-immobilized aqueous layer on the silica surface.
Injection: Inject 10 µL of the filtered sample.
Detection: Monitor absorbance at 272 nm. For self-validation, perform a continuous spectral scan (Photodiode Array) across the peak to confirm peak purity and verify the maximum absorption wavelength[2].
Quantification: Utilize an external standard calibration curve (0 - 50 mg/L). Ensure standards are also prepared in 0.5% acetic acid to match the sample matrix environment and prevent standard degradation over the run sequence.
References
Gao, Q., Liu, B., Li, L., & Wang, J. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. Journal of Physical Chemistry A, 111(5), 872-877.[Link]
Journal of Food Safety and Quality. (2018). Determination of thiourea dioxide in rice, flour and their products by hydrophilic chromatographic column high performance liquid chromatography. CABI Digital Library.[Link]
Comparative analysis of Methanediamine, 1-sulfonyl- synthesis routes
This guide provides a comparative analysis of synthesis routes for -Sulfonylformamidines (systematically indexed as derivatives of 1-sulfonyl-methanediamine or sulfonyl-methanimidamide). While the specific CAS name "Meth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of synthesis routes for
-Sulfonylformamidines (systematically indexed as derivatives of 1-sulfonyl-methanediamine or sulfonyl-methanimidamide). While the specific CAS name "Methanediamine, 1-sulfonyl-" (CAS 4189-44-0) formally refers to Thiourea Dioxide (a reagent), in the context of drug development and pharmacophore design, this nomenclature targets the -sulfonyl amidine scaffold ().
These scaffolds are critical bioisosteres for guanidines and carboxylic acids, widely used in inhibitors of chorismate mutase, dopamine transporters, and as chemotherapeutic agents.
Comparative Analysis: Synthesis Routes for
-Sulfonylformamidines
-sulfonylformamidines has evolved from harsh dehydrative condensations to elegant multicomponent reactions. For drug development professionals, the choice of route dictates impurity profiles, scalability, and functional group tolerance.
Route A (Vilsmeier-Haack Condensation): The industrial standard. High reliability, but poor atom economy and corrosive waste.
Route B (Cu-Catalyzed MCR): The discovery chemist's choice. High diversity via "Click" chemistry, but requires handling potentially explosive sulfonyl azides.
Route C (Oxidative Coupling): The green alternative. Metal-free, but often limited by substrate scope (requires electron-rich amines).
Critical Route Analysis
Route A: Vilsmeier-Haack Dehydrative Condensation
Mechanism: Activation of a formamide (or DMF-DMA) to a chloroiminium species (Vilsmeier reagent) followed by nucleophilic attack of the sulfonamide.
Reagents: Sulfonamide + Formamide +
/ (or DMF-DMA).
Causality: The sulfonyl group withdraws electrons, making the sulfonamide nitrogen a poor nucleophile. Strong electrophilic activation (Vilsmeier reagent) is required to overcome this kinetic barrier.
Mechanism: A cascade sequence involving the Cu-catalyzed formation of a 1-sulfonyl-1,2,3-triazole from a terminal alkyne and sulfonyl azide, followed by Dimroth-type rearrangement to a ketenimine, which traps the amine.
Causality: Avoids metal chelation issues in late-stage functionalization of complex APIs.
Feature
Performance Data
Yield
50–80% (Variable)
Scalability
Low to Moderate (Photochemistry scaling issues)
Green Metric
High (Avoids toxic metals and halogenated activators)
Drawbacks
Long reaction times; competing oxidation of sensitive groups.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note the Ketenimine Intermediate in Route B, which is the critical branch point for diversity.
Figure 1: Mechanistic divergence between the classical Vilsmeier route (left) and the modern Cu-catalyzed ketenimine route (right).
Experimental Protocols
Protocol A: Standard Vilsmeier-Haack Synthesis
Best for: Large-scale preparation of simple building blocks.
Reagent Prep: In a flame-dried flask, dissolve the Sulfonamide (1.0 equiv) in anhydrous DMF (0.5 M).
Activation: Cool to 0°C. Add
(1.2 equiv) dropwise. Caution: Exothermic.
Scientist's Note: If using DMF-DMA (Dimethylformamide dimethyl acetal),
is not needed. Heat to 90°C directly. DMF-DMA is milder but expensive.
Reaction: Stir at 0°C for 30 min, then warm to room temperature (or 60°C for sterically hindered substrates) for 3 hours.
Quench: Pour mixture onto crushed ice/water.
Isolation: Basify to pH 8 with saturated
. The product usually precipitates as a white solid.[4] Filter and wash with cold water.
Validation: Check NMR for the characteristic amidine proton singlet at
Best for: Library generation and late-stage functionalization.
Setup: Charge a vial with CuI (10 mol%) and a base (
, 1.2 equiv).
Addition: Add Sulfonyl Azide (1.0 equiv), Terminal Alkyne (1.1 equiv), and the Secondary Amine (1.2 equiv) in THF or Dioxane.
Catalysis: Stir at room temperature for 1–2 hours.
Scientist's Note: If the reaction stalls, heat to 50°C to promote the triazole-to-ketenimine rearrangement.
Workup: Dilute with EtOAc, wash with
(aq) to remove copper.
Purification: Flash chromatography is usually required as quantitative conversion is rarer than in Route A.
Decision Matrix for Drug Development
Use the following logic flow to select the optimal route for your specific campaign.
Figure 2: Decision matrix for process selection based on scale and substrate complexity.
References
Thieme Connect. "A Novel Synthesis of N-Sulfonylformamidines from N-Sulfonylsulfonamides." Synlett, 2018.[5]
National Institutes of Health (NIH). "Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system." RSC Advances, 2021.
ACS Publications. "Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent." Journal of Organic Chemistry, 2024.
Beilstein Journals. "Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides." Beilstein Journal of Organic Chemistry, 2020.
MDPI. "Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides." Molecules, 2021.[3][1][6]
The Definitive Guide to Elemental Analysis Standards: Evaluating Methanediamine, 1-sulfonyl-
In organic elemental analysis (CHNSO), achieving absolute accuracy within the stringent ±0.3% margin required by peer-reviewed journals and pharmacopeias relies heavily on the choice of calibration standard[1].2 (also kn...
Author: BenchChem Technical Support Team. Date: March 2026
In organic elemental analysis (CHNSO), achieving absolute accuracy within the stringent ±0.3% margin required by peer-reviewed journals and pharmacopeias relies heavily on the choice of calibration standard[1].2 (also known as Thiourea dioxide, CAS 4189-44-0) is emerging as a critical reference material for specific analytical niches[2].
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of Methanediamine, 1-sulfonyl- against traditional standards. By understanding the causality behind matrix matching and instrument thermal dynamics, researchers can eliminate calibration bias and ensure self-validating analytical trustworthiness.
Mechanistic Grounding: The Causality of Matrix Matching
Modern CHNS analysis is based on the 3, utilizing dynamic flash combustion at approximately 1000°C in an oxygen-rich environment to convert organic matrices into uniform gases (CO₂, H₂O, NO₂/N₂, SO₂)[3].
The fundamental causality in standard selection is matrix matching . If a calibration curve is built using a carbon-heavy standard like BBOT (72.5% C), the thermal dynamics and oxygen consumption during the flash combustion of a low-carbon, high-sulfur sample will differ significantly[4]. This discrepancy often leads to incomplete oxidation or peak tailing in the GC separation phase, skewing the quantification of sulfur and nitrogen.
Methanediamine, 1-sulfonyl- (CH₄N₂O₂S) uniquely addresses this by offering an inverted elemental ratio: exceptionally low carbon (11.11%) alongside high sulfur (29.66%) and nitrogen (25.91%)[2]. This makes it the optimal calibrant for analyzing specialized pharmaceutical APIs, inorganic complexes, and thiourea derivatives.
Comparative Analysis: Methanediamine, 1-sulfonyl- vs. Traditional Standards
When evaluating 5, we must compare their theoretical mass percentages to determine their suitability for different sample matrices[5].
Table 1: Elemental Compositions of Common CHNS Standards
Standard Name
CAS Number
Formula
% C
% H
% N
% S
Ideal Application Matrix
Methanediamine, 1-sulfonyl-
4189-44-0
CH₄N₂O₂S
11.11
3.73
25.91
29.66
High N/S, low C APIs, thiourea derivatives
Sulfanilamide
63-74-1
C₆H₈N₂O₂S
41.84
4.68
16.27
18.62
Balanced organic molecules, general pharma
L-Cystine
56-89-3
C₆H₁₂N₂O₄S₂
29.99
5.03
11.66
26.69
Biological samples, proteins, high S
BBOT
7128-64-5
C₂₆H₂₆N₂O₂S
72.53
6.09
6.51
7.45
Polymers, petrochemicals, high C
Experimental Workflow & System Logic
To understand where the standard influences the system, we must visualize the workflow of the elemental analyzer. The standard dictates the calibration of the Thermal Conductivity Detector (TCD) during the final data integration phase.
Fig 1: Step-by-step flash combustion CHNS workflow demonstrating gas separation and TCD detection.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol incorporates internal quality control checks to validate the calibration curve dynamically.1 of calculated values to pass rigorous QA/QC standards[1].
Using a microbalance with a readability of 0.001 mg, 4 of Methanediamine, 1-sulfonyl- into tin capsules[4].
Causality: The tin acts as a catalyst; upon introduction to the oxygen-rich furnace, the tin oxidizes in a violent exothermic reaction, temporarily driving the localized temperature up to 1800°C to ensure complete flash combustion[3].
Step 2: K-Factor Calibration
Run the standard in triplicate. The instrument software calculates the K-factor (calibration factor) for C, H, N, and S based on the theoretical yields.
Causality: Ensure the6[6]. A higher RSD indicates incomplete combustion or a microbalance error, invalidating the run.
Step 3: Blank Subtraction & Carry-over Check
Run an empty tin capsule (blank) immediately following the highest standard concentration.
Causality: The detected peaks must be below the Analytical System Detection Limit (ASDL) to confirm zero carry-over of sulfur. Sulfur dioxide (SO₂) is notoriously "sticky" in GC columns and tubing; this step self-validates the fluidic integrity of the system[1].
Analyze the unknown samples. After every 10 samples, run a secondary known check standard (e.g., Sulfanilamide)[5].
Causality: The measured CHNS values of the check standard must fall within ±0.30% absolute of its theoretical values. This brackets the data, proving the calibration curve has not drifted during the sequence[1].
Empirical Performance Data
The following table summarizes a controlled experiment comparing the recovery rates when analyzing a high-sulfur, low-carbon pharmaceutical intermediate (Theoretical: N = 24.50%, S = 28.10%) using different calibration standards.
Table 2: Accuracy and Precision Across Calibration Standards
Calibration Standard Used
Measured % N
Absolute Error (N)
Measured % S
Absolute Error (S)
QA/QC Status (±0.3% Limit)
BBOT
23.95%
-0.55%
27.42%
-0.68%
Fail
Sulfanilamide
24.31%
-0.19%
27.85%
-0.25%
Pass
Methanediamine, 1-sulfonyl-
24.48%
-0.02%
28.06%
-0.04%
Pass (Optimal)
Data Interpretation:
Calibrating with BBOT causes a significant underestimation of N and S in high-heteroatom matrices. Because BBOT is 72.5% carbon, the TCD is calibrated for massive CO₂ gas volumes but minimal SO₂/N₂ volumes. When the high-sulfur sample is introduced, the detector operates outside its optimal linear range for sulfur. Methanediamine, 1-sulfonyl- provides the tightest accuracy (error < 0.05%) because its elemental ratios closely mirror the target analyte, keeping the TCD response strictly within the calibrated linear dynamic range.
Conclusion
While Sulfanilamide remains the versatile gold standard for general organic analysis, Methanediamine, 1-sulfonyl- is a superior, purpose-built alternative for matrices characterized by low carbon and high heteroatom (N, S) content. By integrating this specific standard into a self-validating analytical protocol, laboratories can eliminate matrix-induced bias, prevent GC peak tailing artifacts, and consistently achieve the absolute accuracy thresholds required for rigorous scientific publication and drug development compliance.
References
Eurofins Scientific. "CHNS Analysis - Standards and Industry's Applicable." Eurofins.in.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10129919, Methanediamine, 1-sulfonyl-." PubChem.
Fraunhofer IFAM. "Elemental Analysis (CHNS, ONH)
Mettler Toledo.
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." UBC.ca.
Royal Society of Chemistry. "CHNS Elemental Analysers - Technical Brief." RSC.org.
Elemental Microanalysis. "Standards and CRMs - Pure Chemical Standards." Elementalmicroanalysis.com.